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  • Product: 1,3,5-Tris(2,2-dimethylpropionylamino)benzene
  • CAS: 745070-61-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Supramolecular Assembly of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Target Audience: Researchers, Materials Scientists, and Polymer Formulation Professionals Content Type: Technical Guide & Whitepaper Executive Summary The compound 1,3,5-tris(2,2-dimethylpropionylamino)benzene (commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Polymer Formulation Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The compound 1,3,5-tris(2,2-dimethylpropionylamino)benzene (commercially known as Irgaclear XT 386 or BTA) is a highly efficient supramolecular building block and commercial clarifying agent for isotactic polypropylene (iPP). Despite its widespread industrial use, determining its exact solid-state arrangement historically presented a significant challenge. Because the molecule's strong, unidirectional hydrogen-bonding network drives rapid self-assembly into submicron fibers and microcrystalline powders, growing single crystals suitable for conventional Single-Crystal X-Ray Diffraction (SCXRD) is nearly impossible.

This whitepaper details the synergistic "NMR Crystallography" approach required to elucidate its crystal structure. By synthesizing high-resolution X-Ray Powder Diffraction (XRPD), solid-state NMR (ssNMR), and computational modeling, researchers can establish a self-validating protocol for structural determination. Furthermore, we dissect how the resulting pseudohexagonal rod packing dictates the compound's function as an epitaxial nucleating agent.

Molecular Architecture and the Single-Crystal Challenge

The molecular core of 1,3,5-tris(2,2-dimethylpropionylamino)benzene features trigonal ( C3​ ) symmetry, comprising a central benzene ring functionalized with three bulky pivaloyl (2,2-dimethylpropionyl) groups via amide linkages.

The structural paradox of this molecule lies in its dual nature:

  • Steric Hindrance: The bulky tert-butyl groups prevent dense, isotropic 3D packing.

  • Directed Affinity: The three amide protons and carbonyl oxygens are perfectly positioned to form a continuous, triple-helical N−H⋯O=C hydrogen-bonding network.

The Causality of Fibrillar Growth: The thermodynamic favorability of the 1D hydrogen-bonding network vastly outpaces lateral van der Waals interactions. Consequently, the compound rapidly self-assembles into 1D supramolecular columns. This kinetic preference forces the material to precipitate as fine powders or mesostructured nonwovens rather than macroscopic single crystals [1], necessitating advanced multi-modal analytical techniques.

NMR Crystallography: A Self-Validating Protocol

To bypass the limitations of SCXRD, the crystal structure was solved using a highly constrained, self-validating workflow known as NMR Crystallography . This protocol ensures that any proposed structural model is independently verified by both long-range diffraction data and short-range nuclear spin interactions.

NMR_Crystallography A Sample Preparation (Microcrystalline Powder) B X-Ray Powder Diffraction (XRPD) Unit Cell & Space Group Candidates A->B C Solid-State NMR Spectroscopy Asymmetric Unit & Distance Constraints A->C D Computational Modeling Real-Space Solution & DFT B->D C->D 13C-13C DQ Build-up E Rietveld Refinement Final Crystal Structure (P212121) D->E wRp < 10%

Figure 1: Synergistic NMR crystallography workflow for structure elucidation of microcrystalline powders.

Step-by-Step Methodology

Step 1: High-Resolution X-Ray Powder Diffraction (XRPD)

  • Action: Acquire XRPD data using Cu K α radiation over a range of 5–40°.

  • Causality: Powder diffraction provides the unit cell dimensions. Indexing the diffraction peaks narrows the crystallographic possibilities down to 11 primitive orthorhombic space groups. However, due to the weak scattering of light atoms (C, H, N, O) at high angles, XRPD alone cannot unambiguously assign the atomic coordinates.

Step 2: 1D Solid-State NMR (13C CP-MAS)

  • Action: Perform 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR.

  • Causality: The number of distinct resonances for each chemical environment dictates the number of molecules in the asymmetric unit ( Z′ ). For this compound, the spectra confirm Z′=1 , meaning all molecules in the unit cell are crystallographically equivalent.

Step 3: Real-Space Structure Solution with Close-Contact Penalties

  • Action: Utilize simulated annealing algorithms to place the molecule within the 11 candidate space groups, applying a strict close-contact penalty.

  • Causality: Without SCXRD data, algorithms can easily converge on mathematically viable but chemically impossible structures (where atoms overlap). The close-contact penalty forces the system to reject unphysical packing, reducing the viable space group candidates from 11 down to 4.

Step 4: 2D ssNMR Dipolar Recoupling ( 13C−13C DQ)

  • Action: Synthesize a 13C -carbonyl enriched sample and apply a supercycled symmetry-based dipolar recoupling sequence to measure Double Quantum (DQ) build-up curves.

  • Causality: DQ build-up curves are highly sensitive to internuclear distances. The largest dipolar coupling observed is ~60 Hz, corresponding to an intermolecular distance of 5 Å. By simulating the DQ build-up curves for the 4 remaining space groups, only one space group ( P21​21​21​ ) perfectly matches the experimental NMR data. This acts as the ultimate self-validating filter.

Step 5: Rietveld Refinement

  • Action: Refine the P21​21​21​ model against the original XRPD data.

  • Validation: The refinement yields an excellent weighted profile R-factor ( wRp​ ) of 4.18%, definitively confirming the structure [2].

Crystallographic Data Summary

The quantitative results of the NMR Crystallography protocol are summarized below. The breaking of perfect C3​ molecular symmetry is evidenced by the slight deviation in the CAr​−CAr​−N−H−C−O torsion angles, which is required to optimize the hydrogen bond geometry within the dense pseudohexagonal lattice.

ParameterValue
Chemical Formula C21​H33​N3​O3​
Crystal System Orthorhombic
Space Group P21​21​21​ (Noncentrosymmetric)
Lattice Parameter a 14.91(5) Å
Lattice Parameter b 24.05(8) Å
Lattice Parameter c 6.80(2) Å
Molecules per Unit Cell ( Z ) 4
Asymmetric Unit ( Z′ ) 1
Torsion Angles ( CAr​−CAr​−N−H−C−O ) 31.36∘ , 31.46∘ , 34.56∘
Max Dipolar Coupling (ssNMR) ~60 Hz (Intermolecular Distance: 5 Å)
Final Rietveld wRp​ 4.18%

Supramolecular Packing and Macrodipole Compensation

The crystal structure reveals that 1,3,5-tris(2,2-dimethylpropionylamino)benzene molecules stack cofacially along the c -axis. This stacking is driven by cooperative π−π interactions and three parallel strands of intermolecular hydrogen bonds.

The Causality of Antiferroelectric Packing: Because all hydrogen bonds in a single 1D column point in the same direction, the column generates a massive cumulative macrodipole. If these columns packed parallel to one another, the electrostatic repulsion would destabilize the crystal. To compensate, the system adopts an antiferroelectric arrangement . Neighboring supramolecular rods pack in a pseudohexagonal lattice where adjacent columns point in opposite directions. This antiparallel alignment averages the net dipolar moment of the entire crystal to zero, minimizing the global electrostatic energy.

Assembly M Monomer 1,3,5-Tris(pivaloylamino)benzene H H-Bonding (N-H···O=C) Triple Helical Strands M->H C 1D Supramolecular Column Macrodipole Formation H->C R Pseudohexagonal Rod Packing Antiferroelectric Arrangement C->R Dipole Compensation N Nucleating Fibril Epitaxial Growth Surface for iPP R->N

Figure 2: Supramolecular self-assembly pathway from monomeric units to nucleating fibrils.

Mechanism of Action: Epitaxial Nucleation of Isotactic Polypropylene

Understanding the exact crystal structure of this compound explains its exceptional performance as a polymer clarifying agent. When compounded into molten isotactic polypropylene (iPP) at low concentrations (typically < 0.5 wt%), the trisamide dissolves. Upon cooling, the trisamide crystallizes before the polymer, rapidly forming a highly dispersed network of submicron fibrils via the pseudohexagonal rod packing described above.

The surface periodicity of these supramolecular fibrils—specifically the spacing of the bulky tert-butyl groups along the c -axis (6.80 Å)—provides an ideal topological match for the helical conformation of iPP polymer chains. This structural lattice matching induces epitaxial growth of the polymer [3]. By providing millions of perfectly matched nucleation sites, the additive forces the polymer to form massive quantities of ultra-small spherulites. Because these spherulites are smaller than the wavelength of visible light, they do not scatter light, thereby transforming normally opaque polypropylene into a highly transparent, clarified plastic.

References

  • PubChem Compound Summary for CID 53421640: 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. National Center for Biotechnology Information. Available at:[Link]

  • Schmidt, M., Wittmann, J. J., Kress, R., Schneider, D., Steuernagel, S., Schmidt, H.-W., & Senker, J. (2012). Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene. Crystal Growth & Design, 12(5), 2543–2551. Available at:[Link]

  • Gensel, J., et al. (2021). Mesostructured Polymer and Glass Microfiber Nonwovens with Supramolecular 1,3,5-Benzenetrisamide Nanofibers for Air Filtration. ACS Applied Materials & Interfaces, 13(26), 31038–31046. Available at:[Link]

Exploratory

Supramolecular Self-Assembly Mechanism of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene: A Technical Guide

Executive Summary For researchers and drug development professionals, the transition from glass to polymeric primary packaging (e.g., pre-filled syringes, IV bags, and blister packs) requires materials that offer both ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the transition from glass to polymeric primary packaging (e.g., pre-filled syringes, IV bags, and blister packs) requires materials that offer both chemical inertness and glass-like optical clarity. Isotactic polypropylene (iPP) is an ideal candidate, but its native semi-crystalline structure scatters light, resulting in a hazy appearance.

This whitepaper provides an in-depth mechanistic analysis of 1,3,5-tris(2,2-dimethylpropionylamino)benzene (CAS: 745070-61-5)—commercially known as Irgaclear XT 386—a highly efficient supramolecular nucleating and clarifying agent[1][2]. By understanding its 1D self-assembly thermodynamics and epitaxial matching capabilities, scientists can precisely engineer polymer morphologies to achieve superior optical and mechanical properties for critical packaging applications[3][4].

Molecular Architecture & Supramolecular Thermodynamics

1,3,5-tris(2,2-dimethylpropionylamino)benzene is a C3-symmetric, achiral molecule featuring a central benzene ring substituted at the 1, 3, and 5 positions with pivaloylamino (-NH-CO-C(CH3)3) groups[1]. This specific "reverse-BTA" (benzenetricarboxamide) architecture is thermodynamically engineered for highly controlled self-assembly[4].

The causality behind its self-assembly lies in the delicate balance of intermolecular forces:

  • Thermodynamic Driving Force: The three amide functionalities act as both hydrogen bond donors (N-H) and acceptors (C=O). Upon cooling from an isotropic melt, these groups form a cooperative, three-fold helical hydrogen-bonding network[1][2].

  • Steric Constraint (Kinetic Control): The bulky tert-butyl (pivaloyl) groups introduce significant steric hindrance. This prevents the molecule from crystallizing into dense 2D sheets or 3D blocks. Instead, the steric bulk restricts growth exclusively to the 1D axis, forcing the molecules to stack face-to-face into long, nanoscale fibrils[5].

Mechanism of 1D Self-Assembly & Epitaxial Nucleation

When compounded into a polymer matrix like iPP, the self-assembly of XT386 dictates the final macroscopic properties of the material. The process operates via a liquid-liquid phase separation followed by supramolecular polymerization[6].

G A Isotropic Melt (Polymer + XT386) B Cooling & Supersaturation (Phase Separation) A->B C Intermolecular H-Bonding (Amide N-H···O=C) B->C D 1D Supramolecular Polymerization (Nanofibrillar Network) C->D E Epitaxial Matching (c-axis ~6.5 Å) D->E F α-Crystal Nucleation (Reduced Spherulite Size) E->F

Caption: Supramolecular self-assembly pathway of XT386 into a 1D nucleating network.

As the polymer melt cools, XT386 becomes supersaturated and self-assembles into a highly dispersed 1D nanofibrillar network before the polymer itself begins to crystallize[6]. This network provides a massive surface area for heterogeneous nucleation. Crucially, the spacing of the supramolecular assembly exhibits a c-axis dimension of approximately 6.5 Å, which perfectly matches the epitaxial lattice requirements of the iPP α-crystal phase[4].

Because nucleation occurs simultaneously at millions of sites along these nanofibers, the resulting polymer spherulites are restricted in their growth. They remain smaller than the wavelength of visible light (typically <400 nm), which virtually eliminates light scattering and transforms the opaque polymer into a highly transparent material[2][4].

Quantitative Performance Metrics

The addition of trace amounts of this supramolecular additive drastically alters the thermal and optical profile of the host polymer. Below is a synthesized data table representing the typical performance shift when integrating XT386 into standard iPP formulations[2][4].

PropertyNeat iPP (Reference)iPP + 0.05 wt% XT386Mechanistic Causality
Crystallization Temp ( Tc​ ) ~110 - 112 °C~122 - 125 °CHeterogeneous nucleation via the 1D nanofibrillar network lowers the thermodynamic activation energy barrier.
Haze (1 mm plaque) > 35%< 10%Spherulite size is reduced below the wavelength of visible light, minimizing photon scattering.
Tensile Strength ~ 32.0 MPa~ 36.9 MPaIncreased crystalline density and uniform spherulite distribution enhance load transfer across the matrix.
FDA FCS Status N/AApprovedSafe for food and pharmaceutical contact (FCN No. limits to 250 ppm) due to high thermal stability and low migration[3].

Self-Validating Experimental Protocols

To accurately evaluate the nucleation efficiency and self-assembly behavior of 1,3,5-tris(2,2-dimethylpropionylamino)benzene, application scientists must utilize rigorous, self-validating workflows.

Workflow W1 Dry Blending (iPP + Additive) W2 Melt Extrusion (T > 240°C) W1->W2 W3 Thermal Analysis (DSC: Tc Shift) W2->W3 W4 Morphology (POM / SEM) W2->W4 W5 Optical Testing (Haze / Clarity) W2->W5

Caption: Self-validating experimental workflow for evaluating XT386 nucleation efficiency.

Protocol 1: High-Shear Melt Compounding
  • Preparation: Dry blend 0.05 wt% (500 ppm) of XT386 powder with iPP resin pellets.

  • Extrusion: Process the blend through a twin-screw extruder. Critical Parameter: The melt temperature must exceed 240°C. XT386 has a low solubility limit (<500 ppm at 240°C)[6]. Failing to reach this temperature prevents the additive from dissolving into an isotropic melt, causing it to act as a useless particulate filler rather than a supramolecular network.

  • Self-Validation Check: Observe the extruded polymer strand as it exits the die before hitting the water bath. It must be completely transparent. Any opacity indicates incomplete dissolution, invalidating downstream testing.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Method: Subject a 5-10 mg sample to a heat-cool-heat cycle under nitrogen (10 °C/min).

  • Analysis: Record the crystallization peak temperature ( Tc​ ) during the cooling phase. An efficient self-assembly network will shift the Tc​ upward by 10–15 °C compared to neat iPP[4].

  • Self-Validation Check: Compare the melting temperature ( Tm​ ) of the first and second heating cycles. A stable Tm​ confirms that the observed Tc​ shift is purely due to the nucleating agent's thermodynamic efficiency, ruling out polymer chain degradation during the extrusion process.

Protocol 3: Polarized Optical Microscopy (POM)
  • Method: Melt a thin film of the compounded polymer between two glass coverslips at 250°C, then cool at a controlled rate (e.g., 10 °C/min) to 130°C.

  • Analysis: Observe the spherulite growth under cross-polarized light.

  • Self-Validation Check: A successful supramolecular assembly will yield a "Maltese cross" pattern that is densely packed and highly uniform, with individual spherulites barely resolvable at 500x magnification, contrasting sharply with the large, distinct spherulites of neat iPP.

References

  • National Center for Biotechnology Information. "1,3,5-Tris(2,2-dimethylpropionylamino)benzene | C21H33N3O3 | CID 53421640." PubChem. URL: [Link]

  • Stäter, S. "Self-assembly, dimensional control and application of supramolecular 1D- and 2D- materials." EPub Bayreuth, 2020. URL: [Link]

  • Hu, D. et al. "Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene." ACS Applied Polymer Materials, 2023. URL: [Link]

  • Abraham, F. et al. "Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene)." Macromolecular Chemistry and Physics, 2010. URL: [Link]

  • Klose, B. "Morphology control of poly(3-hexylthiophene) with tailored supramolecular nucleating agents." EPub Bayreuth, 2020. URL: [Link]

Sources

Foundational

Supramolecular Engineering and Thermal Profiling of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Executive Overview As polymer processing demands higher throughput and superior optical properties, the role of advanced nucleating agents (NAs) has become critical. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene —commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As polymer processing demands higher throughput and superior optical properties, the role of advanced nucleating agents (NAs) has become critical. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene —commercially recognized under trade names such as Irgaclear® XT 386 and CGX 386—represents a paradigm shift in the clarification of isotactic polypropylene (iPP) and polypropylene random copolymers (PPR)[1][2].

Unlike traditional sorbitol-based clarifiers, this benzene trisamide (BTA) derivative leverages a highly symmetrical D3h​ molecular architecture to self-assemble into robust supramolecular fibrils[1]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as an additive, but as a programmable supramolecular scaffold. This whitepaper dissects the causality behind its exceptional thermal stability, its crystallographic behavior, and provides self-validating experimental protocols for its integration into polymer matrices.

Physicochemical and Crystallographic Framework

To engineer a polymer formulation effectively, one must first understand the intrinsic properties of the nucleating agent. The table below synthesizes the core quantitative data for 1,3,5-tris(2,2-dimethylpropionylamino)benzene, establishing the baseline for its thermal and physical behavior[1][3][4][5].

PropertyValue / Description
IUPAC Name N,N′,N′′-1,3,5-Benzenetriyltris[2,2-dimethylpropanamide]
CAS Registry Number 745070-61-5
Molecular Formula C₂₁H₃₃N₃O₃
Molecular Weight 375.51 g/mol
Melting Point 370 – 375 °C (Sublimation observed at high temperatures)
Decomposition Temp ( Td​ ) > 350 °C (Highly stable during polymer melt processing)
Crystal System Orthorhombic
Lattice Parameters a = 14.91(5) Å, b = 24.05(8) Å, c = 6.80(2) Å
Optimal iPP Concentration 0.015% (PPR) to 0.018% (Homopolymer iPP)

Mechanistic Causality of Thermal Stability and Self-Assembly

The exceptional thermal stability ( Td​ > 350 °C) of 1,3,5-tris(2,2-dimethylpropionylamino)benzene is not an accident of its molecular weight, but a direct consequence of its supramolecular design[6].

The molecule features three equivalent pivaloylamino (2,2-dimethylpropanamide) substituents positioned at the 1,3,5-vertices of a central benzene ring[1]. When cooled from a melt or solution, the compound undergoes isodesmic self-assembly guided by the formation of triple-helical NH---OC hydrogen bond networks [7].

Because the bulky tert-butyl groups shield the hydrogen-bonded core, the molecules stack into a pseudohexagonal rod packing arrangement stabilized by both hydrogen bonding and intermolecular π−π stacking[5]. This dense, antiferroelectric arrangement requires an immense input of thermal energy to disrupt, explaining why the compound easily survives the high shear and temperatures (200–250 °C) of twin-screw polymer extrusion without degrading.

G Monomer 1,3,5-Tris(2,2-dimethylpropionylamino)benzene (Monomer) HBonding Triple Helical NH---OC Hydrogen Bonding Monomer->HBonding Self-Assembly (Cooling) RodPacking Pseudohexagonal Rod Packing (Supramolecular Fibrils) HBonding->RodPacking Intermolecular π-Stacking Epitaxy Epitaxial Crystal Growth (Heterogeneous Nucleation) RodPacking->Epitaxy Provides Ideal Nucleation Surface PolymerMelt Isotactic Polypropylene (iPP) Melt Phase PolymerMelt->Epitaxy Polymer Chains Adsorb Clarified Highly Clarified iPP (Reduced Haze, High Tc) Epitaxy->Clarified Rapid Micro-Crystallization

Supramolecular self-assembly and epitaxial nucleation pathway of the BTA derivative.

Application Dynamics in Polyolefin Clarification

In industrial practice, 1,3,5-tris(2,2-dimethylpropionylamino)benzene is utilized at remarkably low concentrations (typically 150–250 ppm)[2][3].

During the injection molding process, the compound completely dissolves in the iPP melt. As the melt cools, the BTA derivative crystallizes before the polymer, forming a vast network of nano-scale fibrils. These fibrils possess a lattice spacing that closely matches the α -crystal phase of iPP. The polymer chains adsorb onto these fibrils via epitaxial growth , resulting in a massive increase in the nucleation density. Consequently, the polymer forms millions of sub-micron crystallites that are smaller than the wavelength of visible light, drastically reducing haze and yielding a highly transparent plastic part[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory evaluations of this nucleating agent must be designed as self-validating systems. This means incorporating internal controls (neat polymer) and thermal history erasure steps to guarantee that any observed changes in crystallization temperature ( Tc​ ) are strictly caused by the additive.

Workflow Prep Sample Preparation (0.015 - 0.05 wt% in iPP) Thermal Thermal Profiling (TGA/DSC) Validate Stability > 350°C Prep->Thermal Neat Additive Characterization MeltBlend Melt Compounding (Twin-Screw Extrusion) Prep->MeltBlend Polymer/Additive Mixing Validation Self-Validating Assays (Haze, Tc, Mechanicals) Thermal->Validation Correlate Td/Tc with Performance Molding Injection Molding (Controlled Cooling Rate) MeltBlend->Molding Pelletized Resin Molding->Validation Standardized Plaques

Self-validating experimental workflow for thermal and nucleation efficacy profiling.

Protocol A: Thermal Degradation and Phase Transition Profiling

Objective: Verify the thermal stability ( Td​ ) and melting behavior of the neat BTA compound to ensure it will survive extrusion. Causality: We use a nitrogen atmosphere to isolate thermal decomposition from oxidative degradation.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of neat 1,3,5-tris(2,2-dimethylpropionylamino)benzene into an alumina crucible.

  • TGA Execution: Heat the sample in a Thermogravimetric Analyzer (TGA) from 50 °C to 600 °C at a rate of 10 °C/min under a 50 mL/min N2​ purge.

  • Data Extraction: Record the temperature at 5% mass loss ( Td,5%​ ). Self-Validation: The Td,5%​ must exceed 350 °C to pass quality control for iPP compounding[6].

  • DSC Execution: In a Differential Scanning Calorimeter (DSC), heat a fresh 5 mg sample to 400 °C at 10 °C/min. Observe the sharp endothermic melting peak at ~370–375 °C[4].

Protocol B: Polymer Compounding and Nucleation Efficacy

Objective: Quantify the shift in polymer crystallization temperature ( ΔTc​ ) induced by the NA. Causality: The polymer must be heated well above its melting point and held isothermally to erase prior thermal and shear history. This ensures the subsequent crystallization is driven solely by the BTA fibrils.

  • Compounding: Dry-blend iPP powder with 0.015 wt% (150 ppm) of the BTA compound. Extrude using a co-rotating twin-screw extruder with a temperature profile from 190 °C to 230 °C. Pelletize the extrudate.

  • Control Sample: Extrude a batch of neat iPP under identical conditions to serve as the baseline control.

  • DSC Thermal History Erasure: Place 8 mg of the compounded pellet in an aluminum DSC pan. Heat from 25 °C to 220 °C at 20 °C/min. Hold isothermally at 220 °C for 5 minutes. Causality: This step destroys any residual polymer nuclei.

  • Crystallization Profiling: Cool the sample from 220 °C to 50 °C at a controlled rate of 10 °C/min. Record the exothermic peak maximum as Tc​ .

  • Validation: Calculate ΔTc​=Tc,compounded​−Tc,neat​ . A successful nucleation event using Irgaclear XT 386 typically yields a ΔTc​ of +8 to +12 °C, confirming the epitaxial templating mechanism[6].

References

  • Benchchem. "1,3,5-Tris(2,2-dimethylpropionylamino)benzene - Systematic Nomenclature and Molecular Formula.
  • PubChem. "1,3,5-Tris(2,2-dimethylpropionylamino)benzene | C21H33N3O3 | CID 53421640.
  • Sarex Fine Chemicals. "1,3,5-tris-[2,2-dimethylpropionylamino]benzene (Saraclear XT 386).
  • ACS Applied Polymer Materials. "Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene.
  • ResearchGate. "Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene).
  • ResearchGate. "Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene.
  • SpecialChem. "Irgaclear® XT 386 (Clarifier) by BASF - Technical Datasheet.

Sources

Exploratory

A Synergistic Approach to Solid-State Elucidation: An In-depth Technical Guide to the Characterization of 1,3,5-tris(2,2-dimethylpropionylamino)benzene

Abstract This technical guide provides a comprehensive framework for the solid-state characterization of 1,3,5-tris(2,2-dimethylpropionylamino)benzene, a molecule with significant industrial applications, notably as a nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the solid-state characterization of 1,3,5-tris(2,2-dimethylpropionylamino)benzene, a molecule with significant industrial applications, notably as a nucleating agent in polymers like isotactic polypropylene.[1] We detail the integrated application of single-crystal X-ray diffraction (SC-XRD) and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. This dual-technique approach offers a self-validating system, where the long-range crystallographic order determined by XRD is corroborated by the short-range, atom-specific environmental information from ssNMR. This guide is designed for researchers and professionals in materials science and drug development, offering not just protocols, but the causal reasoning behind experimental choices to ensure robust and reliable structural elucidation.

Introduction: The Rationale for a Dual-Characterization Approach

In the solid state, a molecule's properties are governed not only by its intrinsic chemical structure but also by its intermolecular arrangement—the crystal packing. For a molecule like 1,3,5-tris(2,2-dimethylpropionylamino)benzene, which possesses a D₃ₕ point group symmetry and a trigonal arrangement of hydrogen-bonding amide groups, the potential for ordered, self-assembled structures is high.[1] Understanding this three-dimensional architecture is critical to controlling its performance as a material additive.[1]

While single-crystal X-ray diffraction remains the definitive method for determining atomic coordinates in a crystalline lattice, it provides a time- and space-averaged static picture. Solid-state NMR, conversely, is exquisitely sensitive to the local chemical environment of each nucleus. It can distinguish between crystallographically inequivalent molecules in the unit cell, probe molecular dynamics, and validate the local structure. The synergy of these two techniques provides a holistic and high-confidence model of the solid-state structure.

Synthesis and Preparation of High-Quality Crystals

The target compound is synthesized via a standard acylation reaction. The quality of the subsequent crystallographic and spectroscopic analysis is critically dependent on the purity and crystallinity of the material.

Experimental Protocol: Synthesis

The synthesis of 1,3,5-tris(2,2-dimethylpropionylamino)benzene is achieved by the acylation of 1,3,5-triaminobenzene with 2,2-dimethylpropionyl chloride (pivaloyl chloride).[1]

  • Precursor Preparation: Ensure the 1,3,5-triaminobenzene precursor is pure.

  • Reaction Setup: Dissolve 1,3,5-triaminobenzene in a suitable aprotic solvent (e.g., Tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) under an inert nitrogen atmosphere. The base is crucial for scavenging the HCl generated during the reaction.

  • Acylation: Cool the solution in an ice bath and slowly add 3.0 equivalents of 2,2-dimethylpropionyl chloride. The slow addition is necessary to control the exothermicity of the reaction.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir overnight. Monitor for completion using Thin Layer Chromatography. Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it over anhydrous sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield a crystalline solid.[1]

Experimental Protocol: Crystallization for SC-XRD

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound. Loosely cover the vial to allow for the slow evaporation of the solvent over several days. This gradual increase in concentration promotes the formation of large, well-ordered crystals.

  • Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger sealed chamber containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Defining the Lattice

SC-XRD provides a definitive map of atomic positions, bond lengths, and bond angles, revealing the packing and intermolecular interactions within the crystal lattice.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Selection & Mounting: Select a clear, defect-free crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (e.g., 140 K) to reduce thermal motion and improve diffraction quality.[2] Collect diffraction data using a modern diffractometer equipped with a source such as Mo Kα radiation.[2]

  • Structure Solution: Process the diffraction data and solve the structure using direct methods.

  • Refinement: Refine the structural model against the experimental data on F², optimizing atomic positions and displacement parameters until convergence is reached.[2]

Data Presentation: Crystallographic Data

X-ray crystallographic analysis has confirmed that 1,3,5-tris(2,2-dimethylpropionylamino)benzene crystallizes in an orthorhombic space group.[1]

ParameterReported ValueReference
Chemical Formula C₂₁H₃₃N₃O₃[1][3]
Formula Weight 375.51[1][4]
Crystal System Orthorhombic[1]
a 14.91(5) Å[1]
b 24.05(8) Å[1]
c 6.80(2) Å[1]
Volume (V) Calculated from cell parameters
Z To be determined by experiment
Calculated Density To be determined by experiment

Solid-State NMR (ssNMR): Probing the Local Environment

ssNMR provides complementary, atom-specific information about the local chemical environment. For a crystalline material, the number of distinct resonances in the ssNMR spectrum corresponds to the number of crystallographically inequivalent nuclei in the asymmetric unit of the crystal.

Core Technique: ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS)

The causality behind using CP-MAS is twofold:

  • Cross-Polarization (CP): It overcomes the challenge of the long relaxation times of ¹³C nuclei by transferring magnetization from the abundant and rapidly relaxing ¹H nuclei, significantly reducing experiment time.

  • Magic-Angle Spinning (MAS): It mechanically spins the sample at an angle of 54.74° with respect to the external magnetic field. This physically averages out the anisotropic interactions (like chemical shift anisotropy and dipolar coupling) that cause massive line broadening in static solid samples, resulting in high-resolution spectra.

Experimental Protocol: ¹³C CP-MAS NMR
  • Sample Packing: Carefully pack the powdered, crystalline sample into a zirconia rotor (e.g., 4 mm diameter). Uniform packing is essential for stable spinning.

  • Spectrometer Setup: Insert the rotor into the ssNMR probe. Tune the probe to the ¹H and ¹³C Larmor frequencies.

  • MAS Calibration: Set the spinning speed (e.g., 10-15 kHz) and precisely adjust the magic angle to achieve maximum resolution.

  • CP Condition Optimization: Calibrate the Hartmann-Hahn matching condition to ensure efficient magnetization transfer from ¹H to ¹³C.

  • Data Acquisition: Acquire the ¹³C CP-MAS spectrum with high-power ¹H decoupling during the acquisition period to remove ¹H-¹³C dipolar couplings.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectrum using an external standard like adamantane.

Data Presentation: Predicted ¹³C ssNMR Chemical Shifts

While specific experimental data is pending, expected chemical shifts can be predicted based on the molecular structure. The orthorhombic crystal structure confirmed by XRD suggests a single molecule in the asymmetric unit, which would lead to a single resonance for each chemically distinct carbon.[1]

Carbon EnvironmentExpected Chemical Shift Range (ppm)
Carbonyl (C=O)175 - 185
Aromatic C-N140 - 150
Aromatic C-H105 - 115
Quaternary C (tert-butyl)40 - 50
Methyl C (tert-butyl)25 - 35

Integrated Analysis: The Self-Validating Workflow

The true analytical power emerges when XRD and ssNMR data are integrated. The XRD structure serves as the ground truth for interpreting the ssNMR spectrum, while the ssNMR spectrum validates the local environments of the XRD model.

IntegratedWorkflow cluster_XRD Single-Crystal X-ray Diffraction cluster_ssNMR Solid-State NMR Spectroscopy XRD_exp Crystal Growth & Data Collection XRD_solve Structure Solution & Refinement XRD_exp->XRD_solve XRD_model 3D Crystal Structure (Orthorhombic) XRD_solve->XRD_model ssNMR_spec High-Resolution Spectrum XRD_model->ssNMR_spec Predicts # of Resonances Final_Model Validated Solid-State Structural Model XRD_model->Final_Model Provides Global Symmetry & Packing ssNMR_exp ¹³C CP-MAS Experiment ssNMR_exp->ssNMR_spec ssNMR_spec->Final_Model Confirms Local Environments caption Integrated workflow for structural elucidation.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating loop. The orthorhombic crystal structure determined by XRD predicts the number of unique carbon environments.[1] The ¹³C ssNMR spectrum should display a corresponding number of resonances. If the observed number of resonances matches the prediction, it provides strong confidence in the XRD model. Any deviation (e.g., more resonances than expected) would suggest the presence of multiple crystallographically inequivalent molecules or polymorphism, prompting a re-evaluation of the diffraction data.

Conclusion

The combination of single-crystal X-ray diffraction and solid-state NMR spectroscopy provides an exceptionally detailed and reliable picture of the solid-state structure of 1,3,5-tris(2,2-dimethylpropionylamino)benzene. This guide outlines the necessary experimental protocols and the logical framework for integrating the data from these powerful techniques. The resulting validated structural model is fundamental for establishing structure-property relationships, which are essential for optimizing its performance in materials science applications and for ensuring consistency in pharmaceutical contexts.

References

  • Benchchem. (n.d.). 1,3,5-Tris(2,2-dimethylpropionylamino)benzene.
  • Fun, H.-K., & T. S., Chan. (2009). Benzene-1,3,5-triyl tris(2,2-dimethylpropanoate). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o299. Retrieved from [Link]

  • ChemSrc. (n.d.). 1,3,5-tris(2,2-dimethylpropanamido)benzene 745070-61-5. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. Retrieved from [Link]

  • Wikidata. (2025, October 22). 1,3,5-tris(2,2-dimethylpropionylamino)benzene. Retrieved from [Link]

Sources

Foundational

The Unseen Architect: A Technical Guide to the Phase Behavior of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in Polymer Melts

Introduction: Beyond a Simple Additive In the realm of polymer science, the pursuit of materials with tailored properties is a perpetual endeavor. Performance-enhancing additives are crucial in this quest, and among them...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Additive

In the realm of polymer science, the pursuit of materials with tailored properties is a perpetual endeavor. Performance-enhancing additives are crucial in this quest, and among them, a unique class of molecules known as supramolecular additives has garnered significant attention. This guide focuses on a particularly effective example: 1,3,5-tris(2,2-dimethylpropionylamino)benzene . Also known by trade names such as Irgaclear® XT 386, this molecule is more than a mere filler; it is a molecular architect that self-assembles within a polymer melt to profoundly influence the final material's structure and properties.[1][2]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a superficial overview to provide a deep understanding of the phase behavior of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in polymer melts, the underlying thermodynamic principles, and the experimental methodologies required for its characterization. Our focus will be on elucidating the causal relationships between the molecular structure of this additive, its self-assembly in a polymer matrix, and the resulting macroscopic properties of the composite material.

The Molecule: A Symphony of Structure and Function

1,3,5-tris(2,2-dimethylpropionylamino)benzene is a C3-symmetric molecule characterized by a central benzene ring functionalized with three pivaloylamide (2,2-dimethylpropionylamino) groups.[1] This specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O) is the key to its remarkable behavior.

PropertyValue
Systematic Name N,N',N''-1,3,5-Benzenetriyltris(2,2-dimethylpropanamide)
CAS Number 745070-61-5
Molecular Formula C₂₁H₃₃N₃O₃
Molecular Weight 375.51 g/mol

The bulky tert-butyl groups play a crucial role in ensuring its solubility in non-polar polymer melts at elevated temperatures, while the amide functionalities provide the directional, non-covalent interactions necessary for self-assembly upon cooling.

Figure 1: Molecular structure of 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

Phase Behavior in Polymer Melts: A Tale of Two States

The efficacy of 1,3,5-tris(2,2-dimethylpropionylamino)benzene as a polymer additive is rooted in its temperature-dependent phase behavior. At typical polymer processing temperatures (e.g., >200°C for polypropylene), the additive dissolves in the molten polymer, forming a homogeneous, single-phase solution. However, as the melt cools, the system undergoes a phase transition. The driving force for this transition is the strong, directional hydrogen bonding between the amide groups of the additive molecules, which overcomes the entropic penalty of demixing.

This leads to the self-assembly of the additive into a three-dimensional, nanofibrillar network that permeates the polymer matrix.[3] This network acts as a template for the crystallization of the polymer, a phenomenon known as heterogeneous nucleation. The high density of these nucleation sites results in the formation of a large number of very small polymer spherulites, which in turn leads to a significant improvement in the optical clarity of the final product.[2]

Figure 2: Phase behavior workflow of the additive in a polymer melt.

Thermodynamic Underpinnings: The Flory-Huggins Perspective

The miscibility of the additive and the polymer can be understood through the lens of Flory-Huggins theory. The Gibbs free energy of mixing (ΔG_m) is given by:

ΔG_m = RT [ (φ_p/N_p)ln(φ_p) + (φ_a/N_a)ln(φ_a) + χφ_pφ_a ]

where:

  • R is the gas constant

  • T is the temperature

  • φ_p and φ_a are the volume fractions of the polymer and additive, respectively

  • N_p and N_a are the degrees of polymerization of the polymer and additive (for a small molecule like the additive, N_a can be considered as 1)

  • χ is the Flory-Huggins interaction parameter, which accounts for the enthalpic and non-ideal entropic contributions to mixing.

For miscibility, ΔG_m must be negative. The first two terms, representing the combinatorial entropy of mixing, are always negative and favor mixing. The third term, governed by the χ parameter, reflects the interaction energy between the components. A positive χ indicates unfavorable interactions (endothermic mixing), while a negative χ signifies favorable interactions (exothermic mixing).

In the case of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in a non-polar polymer like polypropylene, the interactions are complex. At high temperatures, the entropic contribution dominates, leading to miscibility. As the temperature decreases, the enthalpic term, driven by the strong self-association (hydrogen bonding) of the additive molecules, becomes more significant. This leads to a positive effective χ between the polymer and the additive, driving phase separation.

While a specific, publicly available phase diagram for this system is scarce, the cloud point curve, which defines the boundary between the single-phase and two-phase regions, can be experimentally determined.

Experimental Characterization: Visualizing the Invisible

A multi-faceted approach is required to fully characterize the phase behavior and morphology of polymer melts containing 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

Determining the Cloud Point

The cloud point is the temperature at which the onset of phase separation is observed upon cooling a homogeneous solution. A simple yet effective method for its determination is visual observation or by using a light scattering or turbidity detector.

Experimental Protocol: Cloud Point Measurement

  • Sample Preparation: Prepare a series of polymer/additive blends with varying concentrations of the additive. This is typically done by melt-blending the components in an extruder or a small-scale mixer.

  • Instrumentation: Use a hot stage equipped with a microscope and a light source, or a dedicated cloud point measurement instrument.

  • Heating Cycle: Heat the sample to a temperature well above the expected cloud point to ensure complete dissolution of the additive. Hold at this temperature for a few minutes to achieve thermal equilibrium.

  • Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min).

  • Detection: Observe the sample visually or monitor the transmitted light intensity. The cloud point is the temperature at which the sample becomes turbid or a sharp decrease in light transmission is detected.

  • Data Analysis: Plot the cloud point temperature as a function of additive concentration to construct the cloud point curve.

Morphological Analysis

Visualizing the self-assembled network of the additive and the resulting polymer morphology is crucial for understanding its mechanism of action.

1. Polarized Optical Microscopy (POM)

POM is used to observe the spherulitic morphology of the crystalline polymer. The size and number of spherulites can be qualitatively and quantitatively assessed.

Experimental Protocol: POM Analysis

  • Sample Preparation: Press a small amount of the polymer/additive blend between two glass slides on a hot stage to create a thin film.

  • Thermal Treatment: Heat the sample above its melting point to erase any previous thermal history. Then, cool it to a specific isothermal crystallization temperature.

  • Observation: Observe the growth of spherulites over time under cross-polarized light.

  • Image Analysis: Capture images at different time points and use image analysis software to measure the spherulite size and density.

2. Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the cryo-fractured surfaces of the polymer, revealing the underlying morphology.

Experimental Protocol: SEM Analysis

  • Sample Preparation: Isothermally crystallize the polymer/additive blend.

  • Cryo-Fracturing: Immerse the sample in liquid nitrogen for a few minutes and then fracture it to expose a fresh surface.

  • Etching (Optional): To better visualize the crystalline structures, the amorphous regions can be selectively etched away using a suitable solvent or chemical agent (e.g., a potassium permanganate solution for polypropylene).[3]

  • Coating: Sputter-coat the fractured surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Observe the surface morphology using an SEM.

3. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of the polymer, including crystallization and melting behavior. The addition of a nucleating agent will typically increase the crystallization temperature (T_c) and may affect the melting temperature (T_m) and the degree of crystallinity.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the polymer/additive blend into an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. The exotherm observed during cooling corresponds to the crystallization of the polymer. The peak of this exotherm is the crystallization temperature (T_c).

    • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min). The endotherm observed corresponds to the melting of the polymer. The peak of this endotherm is the melting temperature (T_m).

  • Data Analysis: Determine T_c and T_m from the thermograms. The degree of crystallinity can be calculated from the enthalpy of melting.

TechniqueInformation Obtained
Cloud Point Measurement Temperature of phase separation
Polarized Optical Microscopy (POM) Spherulite size and morphology
Scanning Electron Microscopy (SEM) High-resolution morphology of crystalline structures
Differential Scanning Calorimetry (DSC) Crystallization and melting temperatures, degree of crystallinity

Conclusion: A Pathway to Advanced Materials

1,3,5-tris(2,2-dimethylpropionylamino)benzene is a prime example of how molecular design can be leveraged to control the macroscopic properties of polymeric materials. Its unique phase behavior in polymer melts, characterized by dissolution at high temperatures and self-assembly into a nanofibrillar network upon cooling, provides a powerful mechanism for nucleating polymer crystallization. This leads to significant improvements in optical clarity and potentially mechanical properties.

A thorough understanding of this phase behavior, underpinned by thermodynamic principles and elucidated through a suite of experimental techniques, is essential for the rational design and optimization of advanced polymer formulations. The methodologies outlined in this guide provide a robust framework for researchers and scientists to explore the fascinating world of supramolecular additives and unlock their full potential in creating the next generation of high-performance materials.

References

  • ResearchGate. Supramolecular Nucleating Agents for Poly(butylene terephthalate) Based on 1,3,5-Benzenetrisamides | Request PDF. Available from: [Link]

  • PMC - NIH. The Crystallization Morphology and Conformational Changes of Polypropylene Random Copolymer Induced by a Novel β-Nucleating Agent. Available from: [Link]

  • ACS Publications. Morphological Characteristics of β-Nucleating Agents Governing the Formation of the Crystalline Structure of Isotactic Polypropylene | Macromolecules. Available from: [Link]

  • AIP Publishing. New nucleating agents for shear-induced crystallization of polypropylene. Available from: [Link]

  • Redalyc. Influence of nucleating agent on the crystallization kinetics and morphology of polypropylene. Available from: [Link]

  • SciELO. Determination of cloud-point temperatures for different copolymers. Available from: [Link]

  • Technobis Crystallization Systems. Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. Available from: [Link]

  • OSTI.gov. Molecular Modeling Approach to Determine Flory-Huggins Interaction Parameter for Polymer Miscibility Analysis. Available from: [Link]

  • PubMed. Investigation of the Dependence of the Flory-Huggins Interaction Parameter on Temperature and Composition in a Drug-Polymer System. Available from: [Link]

  • novomatics. Automated Cloud Point Measurement. Available from: [Link]

  • MDPI. Thermodynamic Modeling and Validation of the Temperature Influence in Ternary Phase Polymer Systems. Available from: [Link]

  • MDPI. Extruded Polystyrene Foams with Enhanced Insulation and Mechanical Properties by a Benzene-Trisamide-Based Additive. Available from: [Link]

  • PMC - NIH. Benzene Tetraamide: A Covalent Supramolecular Dual Motif in Dynamic Covalent Polymer Networks. Available from: [Link]

  • PubChem. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. Available from: [Link]

  • ResearchGate. Flory-Huggins interaction parameters for solutions of linear PI... Available from: [Link]

  • Sarex. 1,3,5-tris-[2,2-dimethylpropionylamino]benzene (Saraclear XT 386). Available from: [Link]

  • ACS Publications. Measurements of the Flory-Huggins Interaction Parameter Using a Series of Critical Binary Blends. Available from: [Link]

  • ResearchGate. Cloud points for each polymer and polymer mixture in different media. Available from: [Link]

  • University of North Texas. Structural characterization of α- and β-nucleated isotactic polypropylene. Available from: [Link]

  • ACS Publications. Pressure Dependence of the Flory-Huggins Interaction Parameter in Polymer Blends: A SANS Study and a Comparison. Available from: [Link]

Sources

Exploratory

molecular dynamics simulation of 1,3,5-tris(2,2-dimethylpropionylamino)benzene nanofiber formation

A Technical Guide for Computational Chemists and Materials Scientists Executive Summary The rational design of supramolecular biomaterials and advanced polymers relies heavily on understanding non-covalent interactions a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Computational Chemists and Materials Scientists

Executive Summary

The rational design of supramolecular biomaterials and advanced polymers relies heavily on understanding non-covalent interactions at the atomistic level. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene (also known as a BTA derivative featuring pivaloyl groups) is a highly efficient supramolecular building block[1]. It spontaneously self-assembles into robust nanofibers that serve as premier clarifying agents for isotactic polypropylene (iPP)[2] and as mesostructured scaffolds for high-efficiency air filtration[3].

As a Senior Application Scientist, I have structured this guide to bridge the gap between computational molecular dynamics (MD) and empirical materials science. This document details the causality behind the self-assembly mechanisms, provides a self-validating MD simulation protocol, and grounds theoretical predictions in crystallographic reality.

Mechanistic Basis of Supramolecular Self-Assembly

The self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene is not a random aggregation event; it is a highly deterministic process driven by geometric complementarity and thermodynamic stabilization.

The Triple Helical Hydrogen Bond Network

Upon physical vapor deposition (PVD) or cooling in non-polar solvents, BTA monomers stack cofacially. This stacking is enforced by the formation of three parallel, helical strands of intermolecular hydrogen bonds ( N−H⋯O=C ) between the amide groups of adjacent molecules[3]. The bulky tert-butyl groups (2,2-dimethylpropionyl) provide steric hindrance that restricts the lateral sliding of the benzene cores, locking the assembly into a highly ordered 1D column.

Macrodipole Formation and Antiparallel Packing

Because all three hydrogen bonds in a single column point in the same direction, a cumulative macrodipole moment is generated along the fiber axis[4]. If these columns were to pack parallel to one another, the electrostatic repulsion would destabilize the crystal lattice. To compensate for this, neighboring supramolecular rods align in an antiparallel (antiferroelectric) fashion[5]. This critical dipole cancellation dictates the final pseudohexagonal rod packing and the resulting orthorhombic crystal structure.

Hierarchical_Assembly Monomer BTA Monomer (C3 Symmetry) Dimer H-Bonded Dimer (Cofacial Stacking) Monomer->Dimer Triple Helical H-Bonds Column Supramolecular Column (Macrodipole Formation) Dimer->Column 1D Elongation Bundle Antiparallel Bundle (Dipole Cancellation) Column->Bundle Electrostatic Repulsion Minimization Nanofiber Mesostructured Nanofiber (350-550 nm Diameter) Bundle->Nanofiber Lateral Aggregation

Hierarchical self-assembly pathway of BTA monomers into mesostructured nanofibers.

Molecular Dynamics (MD) Simulation Protocol

To accurately model the supramolecular polymerization of BTA derivatives, the simulation environment must strictly mimic the experimental thermodynamic boundary conditions. The following step-by-step methodology ensures a self-validating computational workflow.

Step 1: System Parameterization
  • Action : Generate the topology for 1,3,5-tris(2,2-dimethylpropionylamino)benzene using the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field.

  • Causality : OPLS-AA is explicitly parameterized to accurately reproduce the liquid-state densities and partial charges of amides. Capturing the exact partial charges on the N−H and C=O atoms is non-negotiable, as these dictate the strength of the hydrogen bonds and the magnitude of the resulting macrodipole[4].

  • Self-Validation Checkpoint : Calculate the gas-phase dipole moment of a single monomer and compare it against quantum mechanical (DFT) benchmarks prior to bulk solvation.

Step 2: Solvation and Box Setup
  • Action : Place 50–100 BTA monomers in a cubic simulation box and solvate with explicit n-nonane molecules. Apply periodic boundary conditions (PBC).

  • Causality : Solvents dictate the assembly pathway. Polar solvents compete for hydrogen bonds, leading to dissolution. A non-polar solvent like n-nonane mimics the solvophobic environment that drives the monomers to self-assemble via hydrogen bonding without solvent interference[4].

  • Self-Validation Checkpoint : Ensure the box dimensions are at least twice the cut-off radius for non-bonded interactions (typically >2.4 nm) to prevent artifacts from self-interaction across the PBC.

Step 3: Energy Minimization
  • Action : Execute a steepest-descent energy minimization algorithm.

  • Causality : Random placement of monomers and solvent molecules inevitably creates high-energy steric clashes (overlapping van der Waals radii). Minimization relaxes the system into a local energy minimum, preventing the simulation from "exploding" due to infinite forces during the first integration step.

  • Self-Validation Checkpoint : The minimization must converge with a maximum force ( Fmax​ ) of less than 1000 kJ/mol/nm.

Step 4: Thermalization and Equilibration (NVT & NPT)
  • Action : Run a 1 ns NVT ensemble (constant Number, Volume, Temperature) at 300 K using a V-rescale thermostat. Follow this with a 5 ns NPT ensemble (constant Pressure) at 1 bar using a Parrinello-Rahman barostat.

  • Causality : The NVT phase distributes kinetic energy evenly, establishing the correct Maxwell-Boltzmann velocity distribution. The NPT phase allows the simulation box volume to fluctuate, ensuring the solvent density matches the experimental density of n-nonane at 300 K.

  • Self-Validation Checkpoint : Plot the pressure and density over time. The density must plateau and oscillate stably around the experimental value of n-nonane ( ∼0.718 g/cm³) before proceeding.

Step 5: Production Run and Trajectory Analysis
  • Action : Execute a 100–500 ns production MD run. Extract coordinates every 10 ps. Analyze the radial distribution function (RDF) between amide oxygen and hydrogen atoms, and calculate the interaction energies of parallel (3:0) vs. antiparallel (2:1) bundles.

  • Causality : Nanofiber nucleation is a relatively slow process. Extended timescales are required to observe the thermodynamic preference. MD simulations consistently reveal that 2:1 antiparallel oligomers are significantly more stable than parallel stacks due to the minimization of classical electrostatic dipole repulsion[4].

MD_Workflow A System Parameterization (OPLS-AA Force Field) B Solvation & Box Setup (Nonane / Vacuum) A->B Topology Defined C Energy Minimization (Steepest Descent) B->C Removes Steric Clashes D Equilibration (NVT & NPT Ensembles) C->D Thermalization E Production MD Run (100 - 500 ns) D->E Density Stabilized F Trajectory Analysis (H-Bond Lifetimes, Dipole Moments) E->F Coordinate Extraction

Step-by-step molecular dynamics simulation workflow for BTA nanofiber self-assembly.

Quantitative Data & Structural Validation

To ensure the trustworthiness of the computational models, MD outputs must be continuously cross-referenced with empirical crystallographic data. The table below synthesizes the ground-truth metrics for 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

Quantitative Structural & Thermodynamic Parameters
ParameterValueAnalytical Method / Source
Molecular Formula C21H33N3O3Computed (PubChem)[1]
Space Group P212121 (Orthorhombic)X-ray Powder Diffraction[5]
Unit Cell Dimensions a = 14.91 Å, b = 24.05 Å, c = 6.80 ÅRietveld Refinement[5]
Nanofiber Diameter 350 – 550 nmScanning Electron Microscopy[3]
Intermolecular Distance 5.0 Å13C-13C DQ Solid-State NMR[6]
Favorable Oligomer State 2:1 Antiparallel BundleMD Simulation (Nonane)[4]

Experimental Validation: NMR Crystallography & Applications

The theoretical models generated via MD are physically validated through NMR Crystallography . By utilizing 13C-13C Double Quantum (DQ) solid-state NMR experiments combined with X-ray powder diffraction (XRPD), researchers have definitively solved the crystal structure of this BTA derivative[5].

The largest dipolar coupling observed in the spin systems is approximately 60 Hz, which mathematically corresponds to an intermolecular distance of 5 Å[6]. This perfectly matches the cofacial stacking distance predicted by MD simulations. Furthermore, the Rietveld refinement of the XRPD data confirms the P21​21​21​ space group, validating the antiparallel (antiferroelectric) arrangement of the rods that MD simulations predict as the energy-minimized state[5].

Industrial Applications: Because of this highly predictable and stable morphology, these supramolecular nanofibers are utilized in two primary industrial applications:

  • Polymer Clarification : The fibers act as highly efficient nucleating agents for isotactic polypropylene (iPP). The structural mismatch ratio between the BTA fibers and the iPP matrix is optimized, promoting epitaxial crystallization that significantly reduces the haze of the final plastic product[2].

  • Air Filtration : By utilizing physical vapor deposition (PVD), these molecules undergo Stranski-Krastanov growth on polymer or glass microfibers. This creates a mesostructured, bottlebrush-like morphology with supramolecular BTA nanofiber grafts (350–550 nm in diameter) that achieve exceptionally high filtration efficiencies at low pressure drops[3].

Sources

Protocols & Analytical Methods

Method

Revolutionizing Clarity in Injection Molding: Application Notes and Protocols for 1,3,5-tris(2,2-dimethylpropionylamino)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 1,3,5-tris(2,2-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 1,3,5-tris(2,2-dimethylpropionylamino)benzene (CAS No. 745070-61-5) as a high-performance clarifying agent for polypropylene (PP) in injection molding. It is intended for researchers, scientists, and drug development professionals who are seeking to enhance the optical and mechanical properties of polypropylene for advanced applications, including medical devices and pharmaceutical packaging. This guide delves into the mechanism of action, provides detailed protocols for its use, and outlines methods for evaluating its performance, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction: The Quest for Ultimate Clarity in Polypropylene

Polypropylene, a versatile and widely used thermoplastic, has long been favored for its excellent chemical resistance, low density, and processability. However, its semi-crystalline nature inherently leads to light scattering, resulting in a hazy or translucent appearance that limits its use in applications demanding high transparency. The development of clarifying agents has been instrumental in overcoming this limitation.

1,3,5-tris(2,2-dimethylpropionylamino)benzene, a member of the 1,3,5-benzenetrisamides (BTAs) class of additives, has emerged as a highly effective clarifying agent for polypropylene.[1] Unlike traditional clarifying agents, it offers superior thermal stability and a remarkable ability to reduce haze, even at low concentrations.[1] This document will serve as a detailed guide to leveraging the unique properties of this compound in your injection molding processes.

Table 1: Chemical and Physical Properties of 1,3,5-tris(2,2-dimethylpropionylamino)benzene

PropertyValue
CAS Number 745070-61-5[2]
Molecular Formula C₂₁H₃₃N₃O₃[2]
Molecular Weight 375.51 g/mol [2]
IUPAC Name N-[3,5-bis(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide[2]
Synonyms N,N',N''-(Benzene-1,3,5-triyl)tris(pivalamide), Irgaclear XT 386[1]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in most organic solvents, insoluble in water.

Mechanism of Action: From Hazy to Highly Transparent

The clarifying effect of 1,3,5-tris(2,2-dimethylpropionylamino)benzene is rooted in its function as a nucleating agent. During the cooling of molten polypropylene, the polymer chains organize into crystalline structures called spherulites. In unmodified polypropylene, these spherulites grow to a size comparable to or larger than the wavelength of visible light, causing significant light scattering and thus, haze.[3]

When 1,3,5-tris(2,2-dimethylpropionylamino)benzene is introduced into the polypropylene melt, it self-assembles into a fine, nanofibrillar network. These nanofibrils act as a multitude of nucleation sites for the polymer chains to crystallize upon.[4] This high density of nucleation sites leads to the formation of a much larger number of smaller spherulites.[4] Because the size of these spherulites is significantly smaller than the wavelength of visible light, light scattering is drastically reduced, resulting in a highly transparent material.[5]

Diagram 1: Mechanism of Clarification

G cluster_0 Unclarified Polypropylene cluster_1 Clarified Polypropylene Molten PP Molten PP Slow Cooling Slow Cooling Molten PP->Slow Cooling Large Spherulites Large Spherulites Slow Cooling->Large Spherulites High Haze High Haze Large Spherulites->High Haze Molten PP + Clarifier Molten PP + Clarifier Rapid Cooling Rapid Cooling Molten PP + Clarifier->Rapid Cooling Self-Assembly of Clarifier Self-Assembly of Clarifier Rapid Cooling->Self-Assembly of Clarifier High Nucleation Density High Nucleation Density Self-Assembly of Clarifier->High Nucleation Density Small Spherulites Small Spherulites High Nucleation Density->Small Spherulites Low Haze (High Clarity) Low Haze (High Clarity) Small Spherulites->Low Haze (High Clarity)

Caption: Workflow of clarification in polypropylene.

Application in Injection Molding: Detailed Protocols

The successful application of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in injection molding requires careful consideration of several parameters. The following protocols are provided as a starting point for optimization in your specific application.

Material Preparation
  • Polymer Selection: This clarifying agent is effective in both polypropylene homopolymers (hPP) and random copolymers (rPP). The choice of polymer will depend on the desired balance of stiffness, impact resistance, and clarity.

  • Concentration: The optimal concentration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene typically ranges from 1000 to 2500 ppm (0.1% to 0.25% by weight). For food contact applications, the concentration must not exceed 250 ppm.[2]

  • Compounding: To ensure uniform dispersion, it is highly recommended to pre-compound the clarifying agent with the polypropylene resin using a twin-screw extruder. The clarifying agent can be added as a powder or as a masterbatch.

Injection Molding Parameters

The following parameters are a general guideline and should be optimized for your specific part geometry and machine.

Table 2: Recommended Injection Molding Parameters for Clarified Polypropylene

ParameterRecommended RangeRationale
Melt Temperature 220 - 250 °CEnsures complete dissolution of the clarifying agent in the polymer melt. Higher temperatures can lead to degradation of the polymer.
Mold Temperature 40 - 60 °CA warmer mold can improve surface finish and reduce molded-in stress, but may slightly increase cycle time.
Injection Speed HighA faster injection speed helps to orient the polymer chains and can improve clarity.
Holding Pressure 50-70% of Injection PressureAdequate holding pressure is necessary to compensate for shrinkage and prevent sink marks.
Cooling Time To be determined experimentallySufficient cooling time is crucial for the solidification of the part and the formation of the desired crystalline structure.

Diagram 2: Injection Molding Workflow

G Material Preparation Material Preparation Compounding Compounding Material Preparation->Compounding Injection Molding Injection Molding Compounding->Injection Molding Quality Control Quality Control Injection Molding->Quality Control

Caption: General workflow for injection molding with clarifying agent.

Performance Evaluation: Quantifying the Impact

A thorough evaluation of the clarified polypropylene is essential to ensure it meets the requirements of your application.

Optical Properties
  • Haze and Clarity: These are the primary indicators of the clarifying agent's effectiveness. Haze is the percentage of transmitted light that is scattered by more than 2.5 degrees.[5] Clarity is a measure of the sharpness of an image viewed through the material. These properties should be measured according to ASTM D1003 using a haze meter. A significant reduction in haze (e.g., from >50% for neat PP to <10% for clarified PP) is expected.[4]

  • Luminous Transmittance: This is the total amount of light that passes through the material. It should also be measured according to ASTM D1003.

Mechanical Properties

The addition of a clarifying agent can also influence the mechanical properties of polypropylene. Standard ASTM or ISO test methods should be used for evaluation.

  • Tensile Properties (ASTM D638): The addition of 1,3,5-tris(2,2-dimethylpropionylamino)benzene has been shown to increase the tensile strength and modulus of polypropylene.[1]

  • Flexural Properties (ASTM D790): An increase in flexural modulus, indicating greater stiffness, is often observed.

  • Impact Strength (ASTM D256 - Izod): The effect on impact strength can vary depending on the polypropylene grade and the concentration of the clarifying agent.

Thermal Properties
  • Heat Deflection Temperature (HDT) (ASTM D648): The increased crystallinity induced by the clarifying agent can lead to a higher HDT, allowing the material to withstand higher temperatures without deformation.

  • Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polymer. A higher Tc is indicative of a more efficient nucleating agent.

Considerations for Drug Development Professionals: Biocompatibility and Regulatory Status

For applications in medical devices and pharmaceutical packaging, the biocompatibility and regulatory status of all materials are of paramount importance.

Regulatory Status

1,3,5-tris(2,2-dimethylpropionylamino)benzene is listed in the FDA's Inventory of Effective Food Contact Substance (FCS) Notifications.[2] It is approved for use as a clarifier in polypropylene homo- and copolymers for food-packaging materials at levels not to exceed 250 ppm.[2]

Biocompatibility

Polypropylene is generally considered a biocompatible material and is widely used in medical applications.[6] However, the addition of any additive necessitates a thorough biocompatibility assessment of the final product. Standard biocompatibility tests, as outlined in ISO 10993, should be performed on the clarified polypropylene. These tests typically include:

  • Cytotoxicity (ISO 10993-5): To ensure the material is not toxic to cells.

  • Sensitization (ISO 10993-10): To assess the potential for allergic reactions.

  • Irritation (ISO 10993-10): To evaluate the potential for skin or tissue irritation.

Extractables and Leachables

Extractables are compounds that can be extracted from a material under aggressive conditions, while leachables are compounds that migrate from the material into a drug product under normal storage and use conditions.[7] A comprehensive extractables and leachables study is crucial for any material that will come into contact with a pharmaceutical product.

The extractables profile of polypropylene can be complex and may include oligomers, antioxidants, and other additives.[8] It is essential to perform a risk-based assessment to identify potential leachables from the clarified polypropylene and to evaluate their potential impact on the safety and efficacy of the drug product.[9]

Synthesis of 1,3,5-tris(2,2-dimethylpropionylamino)benzene

A general understanding of the synthesis of this clarifying agent can be beneficial for researchers. The synthesis typically involves the acylation of 1,3,5-triaminobenzene with pivaloyl chloride (2,2-dimethylpropionyl chloride).

Synthesis of the Precursor: 1,3,5-Triaminobenzene

Several methods exist for the synthesis of 1,3,5-triaminobenzene. One common method involves the reduction of 1,3,5-trinitrobenzene. Another approach starts from 3,5-diaminochlorobenzene, which is reacted with ammonia in an autoclave.[10] A more recent method involves the rearrangement of trimesic acid in the presence of diphenylphosphoryl azide.[11]

Final Acylation Step

The final step is the reaction of 1,3,5-triaminobenzene with three equivalents of pivaloyl chloride in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or tetrahydrofuran. The product is typically a white solid that can be purified by recrystallization.[1]

Diagram 3: Synthesis Pathway

G 1,3,5-Trinitrobenzene 1,3,5-Trinitrobenzene Reduction Reduction 1,3,5-Trinitrobenzene->Reduction 1,3,5-Triaminobenzene 1,3,5-Triaminobenzene Reduction->1,3,5-Triaminobenzene 1,3,5-TriaminobenzenePivaloyl Chloride 1,3,5-TriaminobenzenePivaloyl Chloride Acylation Acylation 1,3,5-TriaminobenzenePivaloyl Chloride->Acylation 1,3,5-tris(2,2-dimethylpropionylamino)benzene 1,3,5-tris(2,2-dimethylpropionylamino)benzene Acylation->1,3,5-tris(2,2-dimethylpropionylamino)benzene Pivaloyl Chloride Pivaloyl Chloride

Caption: Simplified synthesis of the clarifying agent.

Conclusion

1,3,5-tris(2,2-dimethylpropionylamino)benzene is a powerful tool for enhancing the properties of polypropylene for demanding applications. Its ability to dramatically improve clarity while also enhancing mechanical and thermal properties makes it a valuable additive for researchers, scientists, and drug development professionals. By following the protocols and evaluation methods outlined in this guide, users can effectively leverage this technology to develop innovative products with superior performance and aesthetic appeal. As with any material intended for medical or pharmaceutical use, a thorough and rigorous evaluation of biocompatibility and extractables and leachables is essential to ensure patient safety.

References

  • Jenke, D. (2017). Extractables Screening of Polypropylene Resins Used in Pharmaceutical Packaging for Safety Hazards. PDA Journal of Pharmaceutical Science and Technology, 71(5), 346–367. [Link]

  • On clarification of haze in polypropylene. (2016). Journal of Polymer Science Part B: Polymer Physics, 54(9), 865-874. [Link]

  • Jenke, D. (2014). Using the Correlation Between Material Composition and Extractables and Leachables to Forecast Extractables and/ or Leachables Profiles Part 1: Concepts and Plasticized Poly- (vinyl chloride) Case Study. Pharmaceutical Outsourcing. [Link]

  • Semantic Scholar. Extractables Screening of Polypropylene Resins Used in Pharmaceutical Packaging for Safety Hazards. [Link]

  • PrepChem.com. Synthesis of 1,3,5-triaminobenzene. [Link]

  • PubChem. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. [Link]

  • Bobori, D. C., et al. (2022). Dose-Dependent Cytotoxicity of Polypropylene Microplastics (PP-MPs) in Two Freshwater Fishes. International Journal of Molecular Sciences, 23(22), 13878. [Link]

  • Santos, A. S. F., et al. (2014). Optimization of injection molding process of polypropylene with aluminum metallic pigments. Polímeros, 24(2), 150-156. [Link]

  • NABI. Cytotoxicity, Sensitization & Irritation Testing Explained. [Link]

  • POLYPVC. (2024, October 23). Application and safety of polypropylene in medical instruments. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. Optimization of Injection Moulding Process Parameters for Disposable Specimen Collection Containers. [Link]

  • Al-Ahmar, M. A., & Al-Shargabi, M. A. (2021). Optimization of Injection-Molding Process for Thin-Walled Polypropylene Part Using Artificial Neural Network and Taguchi Techniques. Polymers, 13(23), 4165. [Link]

  • BioProcess International. (2009, February 1). Extractables and Leachables from Single-Use Disposables. [Link]

  • Google Patents. (2013). Synthesis process of 1, 3, 5-triaminobenzene.
  • ACS Publications. (2021). Risk Assessment of the Leachables' Profile for Small-Molecule Pharmaceutical Drug Substances. [Link]

  • NAUN. Optimization of Injection Molding Process. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). Molecules, 26(21), 6378. [Link]

  • ResearchGate. Haze plotted against clarifier content. [Link]

  • Semantic Scholar. Development of novel nucleating and clarifying agents for polypropylene. [Link]

  • Al-Haddad, A. A., et al. (2022). Cytotoxicity and Antibiofilm Activity of Silver-Polypropylene Nanocomposites. Polymers, 14(15), 3020. [Link]

  • Impact Plastics. (2018, June 15). Relationship Between Crystallinity & Clarity in Polypropylene Sheet. [Link]

  • Galeja, M., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. Polymers, 16(19), 2603. [Link]

  • Revistas Univalle. (2025, June 30). Tensile and Impact Properties of Mechanically Recycled Polypropylene: A Structured Literature Review. [Link]

  • VTechWorks. (2024, June 12). Additive Manufacturing of Commercial Polypropylene Grades of Similar Molecular Weight and Molecular Weight Distribution. [Link]

Sources

Application

Application Note: Supramolecular Nucleation of Extruded Polystyrene (XPS) Foams using 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Executive Summary The development of high-performance Extruded Polystyrene (XPS) foams for advanced thermal insulation relies heavily on controlling cellular morphology. Traditional inorganic nucleating agents (e.g., tal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance Extruded Polystyrene (XPS) foams for advanced thermal insulation relies heavily on controlling cellular morphology. Traditional inorganic nucleating agents (e.g., talc) often suffer from poor dispersion, leading to structural defects and suboptimal mechanical properties. This application note details the integration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene (BTA) —commercially known as Irgaclear XT386—as a highly efficient supramolecular nucleating agent. By leveraging a "dissolve-and-assemble" mechanism, BTA forms a nanofibrillar network that dramatically reduces cell size, enhances the compression modulus by up to a factor of 4, and reduces thermal conductivity by 17%[1].

Mechanistic Rationale: Supramolecular Self-Assembly

The efficacy of BTA in XPS foaming is fundamentally governed by its phase behavior within the polystyrene melt. Unlike solid particulate additives, BTA is engineered to completely dissolve in the polymer melt at elevated temperatures (>250 °C).

Upon controlled cooling in the secondary extruder, the system reaches a thermodynamic state where BTA molecules phase-separate. Driven by strong, highly directional intermolecular forces, the molecules undergo2[2]. This results in a finely dispersed, high-aspect-ratio nanofiber network. These nanofibers act as highly efficient heterogeneous nucleation sites, drastically lowering the activation energy required for the physical blowing agents (CO2 and ethanol) to form stable bubbles during the pressure drop at the die[3].

Process Visualization

G cluster_0 Tandem Extrusion & Foaming Workflow N1 1. Melt Compounding PS + BTA @ 260°C (Complete Dissolution) N2 2. Melt Cooling 113°C - 118°C (Thermodynamic Driving Force) N1->N2 N3 3. Supramolecular Assembly Triple Helical H-Bonding (Nanofiber Formation) N2->N3 N4 4. Blowing Agent Injection 4 wt% CO2 + 3 wt% EtOH (Heterogeneous Nucleation) N3->N4 N5 5. Die Extrusion @ 126°C Pressure Drop (Microcellular Expansion) N4->N5

Fig 1. BTA self-assembly and heterogeneous nucleation workflow in XPS foaming.

Materials and Formulation

  • Polymer Matrix: Commercial Polystyrene (e.g., PS168N), Mw​≈340 kg/mol , Polydispersity Index (PDI) ≈2.3 .

  • Nucleating Agent: 1,3,5-tris(2,2-dimethylpropionylamino)benzene (BTA). Optimal loading concentration is 0.2 wt% .

  • Physical Blowing Agents (PBA): A co-blowing mixture of 4 wt% Carbon Dioxide ( CO2​ ) and 3 wt% Ethanol. Ethanol acts as a plasticizer to prevent premature vitrification of the PS melt, allowing for uniform cellular expansion.

Step-by-Step Protocol: Tandem Extrusion Foaming

This protocol utilizes a standard tandem extrusion line (e.g., a 25-mm twin-screw primary extruder coupled to a 45-mm single-screw secondary extruder) equipped with a slit die (0.6-mm gap, 30-mm width).

Phase 1: Compounding and Complete Dissolution
  • Dry Blending: Pre-mix the PS pellets with 0.2 wt% BTA powder.

  • Primary Extrusion: Feed the blend into the primary twin-screw extruder.

  • Temperature Causality: Set the primary melt temperature strictly to 260 °C .

    • Expert Insight: This extreme thermal profile is non-negotiable. It ensures the complete thermodynamic dissolution of BTA into the PS matrix. Failure to reach this temperature results in undissolved BTA aggregates that act as stress concentrators, ultimately rupturing the cell walls during expansion.

  • Gas Injection: Inject the PBA mixture (4 wt% CO2​

    • 3 wt% Ethanol) into the high-pressure zone of the primary extruder to form a single-phase polymer/gas solution.
Phase 2: Controlled Cooling and Self-Assembly
  • Transfer: Pass the single-phase melt into the secondary single-screw extruder.

  • Temperature Causality: Gradually reduce the melt temperature to a profile between 113 °C and 118 °C .

    • Expert Insight: This cooling phase provides the thermodynamic supersaturation required for BTA to phase-separate. Because the cooling is controlled under high shear, BTA self-assembles into a homogeneous network of supramolecular nanofibers rather than macroscopic crystals.

  • Validation Checkpoint (Melt Homogeneity): Monitor the melt pressure at the transition zone. A stable pressure (±2 bar) validates complete dissolution. Erratic pressure spikes indicate aggregate formation, requiring an immediate abort and recalibration of the primary extruder temperature.

Phase 3: Die Extrusion and Microcellular Expansion
  • Die Extrusion: Extrude the cooled melt through the slit die maintained at 126 °C .

  • Nucleation Causality: The instantaneous pressure drop at the die exit induces thermodynamic instability in the dissolved PBA. The massive interfacial surface area provided by the BTA nanofibers serves as highly active heterogeneous nucleation sites.

  • Validation Checkpoint (Morphology): Post-extrusion, sample the foam core. A successful run is self-validated by a uniform, microcellular structure (average cell size ) without visible solid inclusions under Scanning Electron Microscopy (SEM).

Quantitative Performance Data

The addition of BTA exhibits a non-linear concentration-response curve. Exceeding the optimal solubility limit (0.2 wt%) leads to aggregate formation, which paradoxically degrades foam properties[4].

FormulationBTA Concentration (wt%)Average Cell Size ( μm )Compression Modulus (MPa)Thermal Conductivity Reduction (%)
Neat PS0.0~36011.7 ± 2.7Baseline (0%)
PS + BTA0.1Intermediate~28.0~10%
PS + BTA (Optimal) 0.2 18 46.3 ± 4.3 17%
PS + BTA (Oversaturated)0.5>18 (Aggregated)Decreased vs 0.2 wt%Sub-optimal

Table 1: Morphological and mechanical properties of XPS foams synthesized via tandem extrusion. Data demonstrates that 0.2 wt% BTA yields a 4-fold increase in compression modulus and a 17% reduction in thermal conductivity compared to neat PS.

Troubleshooting & Expert Insights

  • Issue: Large, irregular cell sizes and poor mechanical strength.

    • Causality: Likely due to BTA concentrations exceeding the solubility limit (e.g., 0.5 wt%), leading to incomplete dissolution. These aggregates fail to form the necessary nanofibrillar network and instead cause premature cell rupture.

    • Correction: Strictly cap BTA loading at 0.2 wt% and verify the primary extruder is maintaining a true melt temperature of 260 °C.

  • Issue: Foam collapse or high open-cell content.

    • Causality: The die temperature may be too high, or the ethanol concentration is excessively plasticizing the melt, lowering the melt strength below the threshold required to withstand the expansion forces of CO2​ .

    • Correction: Lower the die temperature marginally (e.g., to 124 °C) to increase the extensional viscosity of the PS melt during expansion.

References

  • Aksit, M., Zhao, C., Klose, B., Kreger, K., Schmidt, H.-W., & Altstädt, V. (2019). Extruded Polystyrene Foams with Enhanced Insulation and Mechanical Properties by a Benzene-Trisamide-Based Additive. Polymers, 11(2), 268.
  • Klose, B., et al. (2010). Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene). Macromolecular Chemistry and Physics.
  • Aksit, M., et al. (2019). Morphology control of extruded polystyrene foams with benzene-trisamide-based nucleating agents. Journal of Cellular Plastics.

Sources

Method

Advanced Application Note: Preparation of Ultra-Transparent Polypropylene Packaging using 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Executive Summary & Mechanistic Overview For researchers and packaging engineers in the food and drug development sectors, achieving "glass-like" transparency in isotactic polypropylene (iPP) is critical for optical insp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

For researchers and packaging engineers in the food and drug development sectors, achieving "glass-like" transparency in isotactic polypropylene (iPP) is critical for optical inspection and consumer appeal. 1,3,5-Tris(2,2-dimethylpropionylamino)benzene (commercially recognized as Irgaclear® XT 386) represents a paradigm shift in polymer clarification. Unlike traditional sorbitol-based clarifiers (e.g., DMDBS) that require massive loadings and suffer from thermal degradation, this trisamide derivative achieves superior clarity at ultra-low concentrations ([1]).

The Causality of Clarification: Supramolecular Self-Assembly

The exceptional efficiency of this clarifier is rooted in its molecular architecture. When dissolved in the polymer melt and subsequently cooled, the trisamide molecules undergo rapid self-assembly. Driven by triple helical NH---OC hydrogen bond networks and π-stacking interactions, they crystallize into a pseudohexagonal rod packing structure ([2]).

These supramolecular nanofibers act as highly dense, heterogeneous α-nucleation sites ([3]). By inducing epitaxial matching with the iPP chains, they force the polymer to crystallize into massive amounts of spherulites that are smaller than the wavelength of visible light (<1 µm). Because the crystallites are too small to scatter visible light, the macroscopic haze of the packaging is virtually eliminated ([1]).

Mechanism A 1,3,5-Tris(2,2-dimethylpropionylamino)benzene Dissolved in iPP Melt (>230°C) B Cooling Phase (Supersaturation) A->B C Self-Assembly via Triple Helical NH---OC H-Bonds & π-Stacking B->C D Formation of Supramolecular Nanofibers (Pseudohexagonal Rods) C->D E Epitaxial Matching with iPP Polymer Chains D->E F Rapid α-Nucleation (High Nucleus Density) E->F G Transparent PP Packaging (Crystallites < 1 µm, Low Haze) F->G

Caption: Supramolecular self-assembly and nucleation mechanism of trisamide clarifiers in iPP.

Formulation Guidelines & Comparative Performance

To formulate high-clarity packaging, the clarifier must be completely dissolved in the polymer melt before cooling. The optimal concentration for iPP random copolymers is as low as 150 ppm (0.015%), and up to 250 ppm for homopolymers ([4]). The FDA has approved this compound for food contact applications under Conditions of Use A through H up to 250 ppm ([5]).

Quantitative Data Summary

The following table contrasts the performance of the trisamide clarifier against conventional sorbitol-based alternatives:

Property1,3,5-Tris(2,2-dimethylpropionylamino)benzeneSorbitol-based Clarifiers (e.g., DMDBS)
Optimal Concentration 150 - 250 ppm[4]1500 - 2000 ppm[4]
Thermal Stability > 380°C[4]~ 260°C[6]
Haze Reduction (1mm iPP) ~ 10 - 12%[7]~ 15 - 20%
Organoleptic Impact Ultra-low (No taste/odor transfer)[4]Moderate (Potential aldehyde release)
Plate-out Risk Negligible[8]High at elevated processing temps

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major phase includes a diagnostic checkpoint to ensure the physical chemistry of the formulation is proceeding correctly.

Protocol 1: Masterbatch Compounding and Dispersion

Objective: Achieve molecular-level dissolution of the clarifier in the iPP matrix. Because 150 ppm is an extremely low dosage, direct addition to the main hopper risks localized clarifier starvation, leading to hazy patches.

Step-by-Step Methodology:

  • Dry Blending: Prepare a 2% (20,000 ppm) masterbatch by dry-blending 1,3,5-tris(2,2-dimethylpropionylamino)benzene powder with virgin iPP powder in a high-speed mixer for 5 minutes.

  • Twin-Screw Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Causality of Temperature Profile: Set the temperature profile from 200°C at the feed zone to 240°C at the die. The high shear and >230°C melt temperature are strictly necessary to exceed the solubility threshold of the trisamide in iPP, ensuring complete dissolution rather than mere melting.

  • Pelletization: Quench the extrudate in a water bath and pelletize.

  • Dilution: Let down the 2% masterbatch into virgin iPP resin at a ratio of 1:100 to achieve the final target concentration of 200 ppm.

Self-Validation Checkpoint (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC) on the final pellets. Heat the sample to 220°C, hold for 5 mins, and cool at 10°C/min. A successful, homogeneous dispersion will show a distinct upward shift in the crystallization temperature ( Tc​ ) by 10–15°C compared to virgin iPP, confirming active α-nucleation.

Protocol 2: Injection Molding of Thin-Wall Packaging

Objective: Mold the compounded resin into transparent food or drug packaging containers.

Step-by-Step Methodology:

  • Melt Preparation: Feed the 200 ppm compounded pellets into an injection molding machine. Set the barrel temperature profile to 210°C – 230°C.

  • Injection Phase: Inject the melt into a highly polished mold (e.g., SPI A-2 finish) at high velocity to fill thin-wall cavities rapidly.

  • Cooling Phase: Maintain mold temperatures between 20°C and 40°C. Rapid quenching restricts the growth time of spherulites, working synergistically with the high nucleus density provided by the clarifier to keep crystallite sizes <1 µm.

Self-Validation Checkpoint (Mold Inspection): Visually inspect the mold surface after 100 cycles. Trisamides exhibit ultra-low migration; the absence of white residue ("plate-out") validates the thermal stability and solubility of the formulation ([8]).

Workflow Step1 1. Dry Blending iPP Resin + 150-250 ppm Trisamide Clarifier Step2 2. Twin-Screw Extrusion (Melt Compounding at 200-240°C) Step1->Step2 Step3 3. Pelletization & Cooling Step2->Step3 Step4 4. Injection Molding (Thin-Wall Packaging) Step3->Step4 Step5 5. Characterization (Haze, Clarity, DSC) Step4->Step5

Caption: Workflow for compounding and injection molding of clarified polypropylene.

Protocol 3: Optical Characterization

Objective: Quantify the transparency and validate the packaging for quality assurance.

Step-by-Step Methodology:

  • Sample Preparation: Use 1 mm thick injection-molded plaques.

  • Haze Measurement: Utilize a BYK-Gardner haze-guard plus (CIE illuminant C) according to ASTM D1003 standards ([9]).

  • Data Interpretation: Haze is defined as transmitted light scattered at angles >2.5°. A successful formulation will yield a haze value of ~10-12% for a 1 mm plaque ([7]). If haze exceeds 20%, the clarifier either agglomerated or failed to dissolve, indicating a need to increase the extrusion temperature or shear rate.

References

  • Packaging Digest. "Clarifier for Polypropylene Approved by FDA." Packaging Digest, 2014.[Link]

  • Plastemart. "New generation clarifying agents for clear polypropylene offer lower taste and odour, reduce energy costs." Plastemart.[Link]

  • PubChem. "1,3,5-Tris(2,2-dimethylpropionylamino)benzene | C21H33N3O3." National Center for Biotechnology Information.[Link]

  • ACS Publications. "Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene." The Journal of Physical Chemistry B, 2012.[Link]

  • ACS Publications. "Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene." ACS Applied Polymer Materials, 2023.[Link]

  • Plastemart. "An improved clarifier for PP for extra transparency." Plastemart.[Link]

  • SciSpace. "On clarification of haze in polypropylene." Journal of Polymer Science Part B Polymer Physics, 2016.[Link]

Sources

Application

Application Notes and Protocols for FDA Compliance Testing of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene in Food Contact Materials

Introduction The safety of food contact materials (FCMs) is a critical aspect of public health, and in the United States, the Food and Drug Administration (FDA) is tasked with their regulation.[1][2][3] The primary legis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The safety of food contact materials (FCMs) is a critical aspect of public health, and in the United States, the Food and Drug Administration (FDA) is tasked with their regulation.[1][2][3] The primary legislative framework is the Federal Food, Drug, and Cosmetic Act (FFDCA), which defines a food contact substance (FCS) as any substance intended for use as a component of materials used in manufacturing, packing, packaging, transporting, or holding food if such use is not intended to have any technical effect in such food.[4][5] For new FCSs, the most common path to market is through the Food Contact Notification (FCN) program.[1] This program requires manufacturers to submit a comprehensive dossier of scientific information demonstrating the safety of the substance for its intended use.[6][7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the FDA compliance testing of a specific FCS: 1,3,5-tris(2,2-dimethylpropionylamino)benzene (CAS No. 745070-61-5).[9][10] This compound is utilized as a clarifier in polypropylene homo- and copolymers for food packaging applications.[11] The protocols outlined herein are designed to meet the rigorous standards of the FDA for an FCN submission, with a focus on migration testing and the validation of analytical methods.

Chemical and Physical Properties of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

A thorough understanding of the physicochemical properties of the FCS is fundamental to designing appropriate migration studies and analytical methods.

PropertyValueSource
Chemical Name 1,3,5-Tris(2,2-dimethylpropionylamino)benzene[9][12]
CAS Registry Number 745070-61-5[9][10]
Molecular Formula C₂₁H₃₃N₃O₃[9][13]
Molecular Weight 375.51 g/mol [9][10]
Synonyms N,N',N''-1,3,5-benzenetriyltris(2,2-dimethyl)-propanamide[9]
FDA Designated Use Clarifier for polypropylene (PP) homo- and copolymers[11]
Maximum Use Level Not to exceed 250 ppm in the finished article[11]
Authorized Food Contact All food types under Conditions of Use A through H[11]

Regulatory Framework: The Food Contact Notification (FCN) Process

The FCN process is the primary means by which the FDA regulates food additives that are FCSs.[4] An FCN is a submission made by a manufacturer or supplier to the FDA that provides evidence for the safety of a new FCS for its intended use.[8] The FCN becomes effective within 120 days of receipt by the FDA, provided the agency does not object.[1] A critical component of an FCN submission is the demonstration of the substance's safety, which heavily relies on migration testing data.[6]

Experimental Workflow for FDA Compliance Testing

The following diagram illustrates the comprehensive workflow for the FDA compliance testing of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in food contact materials.

FCN_Workflow cluster_0 Phase 1: Preparation and Planning cluster_1 Phase 2: Migration Testing cluster_2 Phase 3: Analytical Quantification cluster_3 Phase 4: Data Analysis and Submission start Define Intended Use of FCM char_fcs Characterize FCS (1,3,5-tris(2,2-dimethylpropionylamino)benzene) start->char_fcs select_poly Select Polymer Matrix (Polypropylene) char_fcs->select_poly prep_fcm Prepare Food Contact Article select_poly->prep_fcm select_sim Select Food Simulants prep_fcm->select_sim design_mig Design Migration Study (Time & Temperature) select_sim->design_mig exec_mig Execute Migration Experiments design_mig->exec_mig collect_mig Collect Migrates exec_mig->collect_mig dev_method Develop Analytical Method (HPLC-UV/MS) collect_mig->dev_method val_method Validate Analytical Method dev_method->val_method quant_mig Quantify Migrated FCS val_method->quant_mig calc_edi Calculate Estimated Daily Intake (EDI) quant_mig->calc_edi tox_eval Toxicological Evaluation calc_edi->tox_eval prep_fcn Prepare FCN Submission tox_eval->prep_fcn submit_fcn Submit to FDA prep_fcn->submit_fcn

Caption: Workflow for FDA FCN Submission.

Part 1: Migration Testing Protocol

Migration testing is performed to determine the extent to which a substance transfers from the food contact material into food.[14] Since testing with actual foodstuffs can be complex, food simulants are used.[14]

Preparation of Food Contact Articles
  • Polymer Compounding: Prepare polypropylene (PP) resin containing a precise concentration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene. The concentration should be at the maximum intended use level (e.g., 250 ppm).

  • Article Fabrication: Produce representative food contact articles from the compounded resin. This could be in the form of films, plaques, or containers, depending on the intended application. The thickness and surface area of the articles should be well-characterized.

Selection of Food Simulants

The choice of food simulants is dictated by the types of food the material is intended to contact. For a substance intended for use with all food types, the following simulants are typically used:

Food SimulantCompositionRepresents
Simulant A 10% (v/v) ethanol in waterAqueous, non-acidic foods
Simulant B 3% (w/v) acetic acid in waterAcidic foods
Simulant D2 Vegetable oil or a synthetic triglyceride mixtureFatty foods
Migration Test Conditions

Test conditions (time and temperature) should represent the most severe conditions of intended use.[15] The FDA provides guidance on appropriate test conditions based on the intended use of the food contact material.

Condition of UseDescriptionExample Test Protocol
A. High temperature, heat sterilized e.g., Retort packaging2 hours at 121°C
B. Boiling water sterilized e.g., Hot-fill or boil-in-bag30 minutes at 100°C
C. Hot fill or pasteurized above 66°C e.g., Aseptic packaging24 hours at 40°C
D. Hot fill or pasteurized below 66°C e.g., Yogurt containers10 days at 20°C
E. Room temperature fill and store e.g., Bottles for beverages10 days at 40°C
F. Refrigerated storage e.g., Dairy product containers10 days at 20°C
G. Frozen storage e.g., Frozen food packaging24 hours at 20°C
H. Frozen or refrigerated storage e.g., Ready-to-eat meals10 days at 40°C
Migration Experiment Procedure
  • Cell Setup: Use a migration cell that allows for single-sided contact between the food contact article and the food simulant.

  • Exposure: Fill the migration cell with the pre-heated food simulant and place the food contact article in contact with the simulant.

  • Incubation: Place the migration cells in an oven or incubator set to the specified test temperature for the designated time.

  • Sampling: At predetermined time points (e.g., 2, 24, 72, and 240 hours), withdraw aliquots of the food simulant for analysis.

  • Blank Control: Run a parallel experiment with a blank polymer (containing no 1,3,5-tris(2,2-dimethylpropionylamino)benzene) to account for any potential interferences from the polymer matrix or the food simulant.[16]

Part 2: Analytical Method Protocol - Quantification by HPLC-UV

An accurate and validated analytical method is crucial for quantifying the concentration of the migrated substance.[17] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable technique for the analysis of 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the best separation.

  • Standard Stock Solution: Prepare a stock solution of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in acetonitrile (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate food simulant to cover the expected concentration range of the migrated substance.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Isocratic, Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (e.g., ~254 nm)
Run Time Sufficient to allow for elution of the analyte and any interfering peaks
Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[16][18][19] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank food simulants and fortified samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value. This is determined by analyzing fortified samples at different concentration levels. The mean recovery should be within an acceptable range (e.g., 80-120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD) and should be within an acceptable limit (e.g., ≤ 15%).

Sample Analysis
  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve.

  • Sample Injection: Inject the collected migration samples into the HPLC system.

  • Quantification: Determine the concentration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in the migration samples by comparing the peak area to the calibration curve.

Part 3: Data Analysis and Interpretation

Calculation of Specific Migration

The specific migration (M) is calculated using the following formula:

M (mg/kg) = (C x V) / (A x F)

Where:

  • C = Concentration of the analyte in the food simulant (mg/L)

  • V = Volume of the food simulant (L)

  • A = Surface area of the food contact material (dm²)

  • F = Conversion factor to express migration per kg of food (typically 6 dm² of contact area is assumed to be in contact with 1 kg of food)

Estimation of Dietary Intake

The Estimated Daily Intake (EDI) is calculated based on the migration data and food consumption factors. The FDA provides guidance on these calculations.[16]

Conclusion

Ensuring the safety of food contact materials is a multi-faceted process that requires a thorough understanding of regulatory requirements, the physicochemical properties of the substances involved, and rigorous scientific testing. The protocols detailed in this application note provide a comprehensive framework for the FDA compliance testing of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in food contact materials. By following these guidelines, researchers and manufacturers can generate the necessary data to support a successful Food Contact Notification submission, ultimately ensuring the safety of the food supply.

References

  • U.S. FDA Food Contact Notification (FCN) Application – A Complete Guide. REACH24H. Available from: [Link]

  • How to Submit a Food Contact Substance Notification. U.S. Food and Drug Administration. Available from: [Link]

  • Guidance for Industry: Preparation of Food Contact Substance Notifications (Administrative). U.S. Food and Drug Administration. Available from: [Link]

  • Obtaining Clearances Through FDA's Food Contact Notification Program. K&L Gates. Available from: [Link]

  • Guidance for Industry: Preparation of Food Contact Substance Notifications (Toxicology Recommendations). U.S. Food and Drug Administration. Available from: [Link]

  • Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations). U.S. Food and Drug Administration. Available from: [Link]

  • A Brief Tutorial on the U.S. Food Contact Notification System. Keller and Heckman. Available from: [Link]

  • Guidance for Industry: Preparation of Food Contact Notifications. Regulations.gov. Available from: [Link]

  • 1,3,5-TRIS(2,2-DIMETHYLPROPANAMIDO)BENZENE. Chemsrc. Available from: [Link]

  • Importance of Food Contact Materials Testing in Food Safety. TÜV SÜD. Available from: [Link]

  • Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Available from: [Link]

  • Food Contact Material Regulations – USA. SGS. Available from: [Link]

  • (USA) Inventory of Food Contact Substances Listed in 21 CFR. ChemRadar. Available from: [Link]

  • Inventory of Food Contact Substances Listed in 21 CFR. U.S. Food and Drug Administration. Available from: [Link]

  • Special Issue : Comprehensive Analytical Techniques for Food Contact Materials: Composition and Safety. MDPI. Available from: [Link]

  • Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Frontiers. Available from: [Link]

  • Food Contact Materials Lab Testing Guide: A Complete Guide. Compliance Gate. Available from: [Link]

  • Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. legislation.gov.uk. Available from: [Link]

  • Migration Testing of Food Contact Materials | Ensuring Safety. Eurofins India. Available from: [Link]

  • Methods and approaches used by FDA to evaluate the safety of food packaging materials. Society of Chemical Industry. Available from: [Link]

  • Title 21 of the Code of Federal Regulations. Wikipedia. Available from: [Link]

  • 21 CFR Part 170 Subpart D -- Premarket Notifications. eCFR. Available from: [Link]

  • Inventory of Food Contact Substances Listed in 21 CFR. cfsanappsexternal.fda.gov. Available from: [Link]

  • EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materi. EuPIA. Available from: [Link]

  • 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. PubChem. Available from: [Link]

  • Use of Recycled Plastics in Food Packaging: Chemistry Considerations. U.S. Food and Drug Administration. Available from: [Link]

  • Migration Testing for Food Contact Materials (FCMs). Intertek. Available from: [Link]

  • 1,3,5-TRIS(2,2-DIMETHYLPROPANAMIDO)BENZENE (CAS No. 745070-61-5) SDS. xxisys.com. Available from: [Link]

  • 1,3,5-tris(2,2-dimethylpropionylamino)benzene. Wikidata. Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. Available from: [Link]

  • Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate. Available from: [Link]

  • Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. PMC. Available from: [Link]

  • Foods Program Methods Validation Processes and Guidelines. U.S. Food and Drug Administration. Available from: [Link]

  • 1,3,5-Tris(2,2-dimethylpropionylamino)benzene. PubChem. Available from: [Link]

  • Inventory of Food Contact Substances Listed in 21 CFR. cfsanappsexternal.fda.gov. Available from: [Link]

  • U.S. Regulation and Safety Assessment of Food-Contact Substances. U.S. Food and Drug Administration. Available from: [Link]

  • 食品輸出にかかる食品接触材規則と留意点:米国. ジェトロ. Available from: [Link]

  • USA-Inventory of Food Contact Substances Listed in 21 CFR. ChemRadar. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3,5-Tris(2,2-dimethylpropionylamino)benzene for Polymer Clarity

Welcome to the Technical Support Center for polymer nucleation and clarification. For drug development professionals and materials scientists, achieving high optical clarity in isotactic polypropylene (iPP) is critical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polymer nucleation and clarification. For drug development professionals and materials scientists, achieving high optical clarity in isotactic polypropylene (iPP) is critical for the manufacturing of medical devices, syringes, and pharmaceutical packaging.

1,3,5-tris(2,2-dimethylpropionylamino)benzene (often referred to as TDMPA or BTA) is an industry-leading supramolecular clarifying agent. This guide provides a mechanistic overview, troubleshooting FAQs, and self-validating experimental protocols to help you achieve maximum polymer clarity.

Mechanistic Overview: How TDMPA Works

Unlike traditional inorganic nucleating agents that remain particulate, TDMPA operates via a supramolecular phase-change mechanism. The additive completely dissolves in the polymer melt at high temperatures. Upon cooling, its achiral, highly symmetrical constitutional structure drives self-assembly via 1[1].

This self-assembly forms fibrillar nano-objects that act as heterogeneous nucleation templates for iPP crystallization. By initiating crystallization simultaneously across a vast number of nanoscale sites, the resulting polymer spherulites are kept smaller than the wavelength of visible light, drastically reducing haze and improving clarity[2].

Mechanism Melt Polymer Melt + TDMPA Additive (> 280°C) Dissolve Complete Dissolution (Homogeneous Phase) Melt->Dissolve Cooling Controlled Cooling (Supersaturation) Dissolve->Cooling SelfAssembly Supramolecular Self-Assembly (Triple Helical H-Bonds) Cooling->SelfAssembly NanoObjects Fibrillar Nano-Objects (Template Formation) SelfAssembly->NanoObjects Nucleation Heterogeneous Nucleation (iPP Crystallization) NanoObjects->Nucleation Clarity High Clarity Polymer (Haze < 10%) Nucleation->Clarity

Supramolecular self-assembly and nucleation mechanism of TDMPA in polymer melts.

Troubleshooting FAQs: Concentration & Processing Issues

Q1: Why am I seeing high haze despite adding TDMPA to my iPP formulation? A: High haze usually indicates a failure to achieve complete dissolution or an improper concentration threshold. TDMPA must completely dissolve into a homogeneous phase in the polymer melt—typically requiring compounding temperatures of. If the concentration is too low (<0.05 wt%), there are insufficient nucleation sites. Research demonstrates that haze progressively decreases and clarity increases up to an 3[3]. Ensure your compounding temperature exceeds the dissolution threshold for your specific loading.

Q2: What causes white streaks, blooming, or opacity in the final molded product? A: This is a classic symptom of exceeding the solubility limit, leading to liquid-liquid phase separation. While optical properties remain relatively concentration-independent between 0.15 wt% and 1.0 wt%, concentrations3 at elevated temperatures[3]. This causes the clarifying agent to aggregate into macroscopic domains that scatter light, completely negating the clarifying effect. Always cap the concentration well below 1.0 wt%.

Q3: How does the cooling rate affect batch-to-batch clarity consistency? A: The kinetics of supramolecular self-assembly are highly dependent on the cooling rate. A slower cooling rate allows the TDMPA molecules more time to assemble, which 4[4]. Conversely, maintaining a constant, rapid cooling rate with a decreasing BTA concentration narrows the fiber size distribution down to the nanometer range[4]. For consistent clarity, the injection molding cooling cycle must be strictly controlled.

Experimental Protocol: Self-Validating Concentration Optimization

To establish a self-validating system for your specific iPP grade, follow this step-by-step methodology to pinpoint the exact concentration required for maximum clarity.

Step 1: Masterbatch Preparation Prepare a 1.0 wt% masterbatch of TDMPA in iPP powder. Pre-mixing in powder form ensures even dispersion before melt compounding, preventing localized supersaturation.

Step 2: Dilution and Compounding Dilute the masterbatch with neat iPP to create a concentration gradient (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.50% wt%). Compound using a twin-screw extruder. Critical Causality Step: Set the extruder temperature to 280°C. The additive must melt and dissolve completely; if it remains particulate, the supramolecular templating will fail.

Step 3: Injection Molding Mold the extrudate into standard 1.1 mm thick plaques. Maintain a constant mold temperature and a rapid cooling rate to force the self-assembly of narrow, nanometer-scale fibrillar objects[4].

Step 4: Optical Characterization & Validation Measure haze and clarity using a hazemeter according to ASTM D1003. Validate the system by confirming that the ~0.15 wt% sample achieves1[1]. If haze remains high, the self-validation fails: you must re-verify the extruder melt temperature (ensuring dissolution) and the mold cooling rate.

Workflow Start Prepare iPP + TDMPA Mixtures (0.05 wt% to 0.20 wt%) MeltComp Twin-Screw Compounding (Ensure Complete Melting) Start->MeltComp Injection Injection Molding (Controlled Cooling Rate) MeltComp->Injection Optical Optical Characterization (Haze & Clarity Measurement) Injection->Optical Decision Haze < 10% & Clarity > 98%? Optical->Decision Optimum Optimal Concentration (Typically ~0.15 wt%) Decision->Optimum Yes Adjust Adjust Concentration or Cooling Parameters Decision->Adjust No Adjust->Start

Step-by-step workflow for optimizing TDMPA concentration in isotactic polypropylene.

Quantitative Data: Concentration vs. Optical Properties

The following table summarizes the causal relationship between TDMPA concentration, melt phase behavior, and resulting optical properties in 1.1 mm iPP plaques[1][3].

TDMPA Concentration (wt%)Phase Behavior in MeltHaze (%)Clarity (%)Recommended Action
0.00 - 0.05 Homogeneous> 40< 80Increase concentration; insufficient nucleation sites.
0.05 - 0.15 Homogeneous40 → 1080 → 98Optimal scaling range. Fine-tune within this window.
0.15 - 1.00 Homogeneous~ 10~ 98Acceptable, but cost-inefficient. Plateau region.
> 2.00 Liquid-Liquid Phase Separation> 60< 50Reject. Reduce concentration to prevent aggregation.

References

  • Benchchem. "1,3,5-Tris(2,2-dimethylpropionylamino)benzene - Benchchem: Applications Overview." 2

  • ResearchGate. "Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene | Request PDF." 3

  • ACS Publications. "Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene." 1

  • Chem. Commun. "Probing self-assembled 1,3,5-benzenetrisamides in isotactic polypropylene by 13C DQ solid-state NMR spectroscopy."

  • EPub Bayreuth. "Supramolecular Systems Based On Trisamides With Linear Perfluorinated Side Chains." 4

Sources

Optimization

preventing agglomeration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in polymer matrices

Technical Support Center: Optimizing Dispersion of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene in Polymer Matrices Introduction Welcome to the Advanced Materials Technical Support Center. For drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Dispersion of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene in Polymer Matrices

Introduction Welcome to the Advanced Materials Technical Support Center. For drug development professionals and polymer scientists designing transparent medical packaging, syringes, or high-performance components, 1,3,5-tris(2,2-dimethylpropionylamino)benzene (often referred to as XT386) is a premier α-nucleating and clarifying agent for isotactic polypropylene (iPP)[1]. However, its tendency to agglomerate can severely compromise both optical clarity and mechanical performance. This guide provides mechanistic insights, troubleshooting protocols, and validated workflows to ensure flawless dispersion.

I. Mechanistic Understanding of Agglomeration (FAQs)

Q1: Why does 1,3,5-tris(2,2-dimethylpropionylamino)benzene agglomerate so easily in non-polar polymer matrices? A1: The root cause lies in the compound's C3-symmetric benzenetrisamide structure. In the solid state, it crystallizes into a pseudohexagonal rod packing driven by strong, triple-helical intermolecular hydrogen bonds (NH---OC networks) and π-stacking[2][3]. When introduced into a non-polar polymer melt (like iPP) without sufficient shear or thermal energy, these strong intermolecular forces outcompete the weak van der Waals interactions with the polymer. Consequently, the additive molecules self-assemble prematurely into macroscopic clumps rather than homogeneously dissolving[2].

Q2: What is the mechanistic consequence of poor dispersion on polymer performance? A2: When properly dispersed, the trisamide molecules dissolve in the melt and self-assemble during cooling into a finely dispersed supramolecular nanofiber network[1]. This network provides massive surface area and epitaxial matching sites for polymer crystallization[4]. Agglomeration drastically reduces this active surface area, leading to a lower crystallization temperature ( Tc​ ), increased haze (due to light scattering by the large clumps), and compromised mechanical properties[4].

II. Troubleshooting Guide & Validated Protocols

Issue A: High Haze and Visible "White Spots" in Extruded Films

  • Diagnosis: Visible white spots are un-melted or re-agglomerated clusters of the nucleating agent. This indicates that the processing temperature was below the dissolution temperature of the additive in the polymer melt, or the applied shear was insufficient to break the hydrogen-bonded networks.

  • Protocol: High-Shear Masterbatch Compounding To ensure a self-validating dispersion system, rely on a step-down concentration approach rather than direct doping.

    • Pre-mixing: Dry blend iPP powder with 1.0 wt% of the trisamide additive using a high-speed mixer (e.g., Henschel) at 500 rpm for 5 minutes.

      • Causality: Mechanical pre-dispersion breaks down initial large crystalline aggregates before melting, increasing the surface area exposed to the polymer melt.

    • Masterbatch Extrusion: Process the blend through a co-rotating twin-screw extruder. Set a steep temperature profile from 190°C at the feed zone to 240°C at the die.

      • Causality: The high temperature (240°C) provides the necessary thermal energy to overcome the hydrogen-bonded network of the trisamide, ensuring complete dissolution in the polymer melt[2][3].

    • Quenching: Extrude the strands directly into a water bath set at 20°C and pelletize.

      • Causality: Rapid quenching freezes the additive in a supersaturated, finely dispersed state, preventing the molecules from migrating and re-agglomerating.

    • Let-down: Dilute the 1.0 wt% masterbatch with neat iPP to the target concentration (e.g., 0.02 - 0.05 wt%) in a second extrusion pass.

Issue B: Inconsistent Crystallization Temperature ( Tc​ ) Across Batches

  • Diagnosis: Inconsistent Tc​ indicates heterogeneous nucleation density, often caused by inadequate cooling profiles that disrupt the self-assembly of the supramolecular nanofibers[5].

  • Protocol: Thermal Profiling and DSC Validation

    • Sampling: Extract 5 mg samples from different cross-sections of the molded part.

    • Thermal History Erasure: Heat samples in a Differential Scanning Calorimeter (DSC) to 220°C at 20°C/min and hold for 5 minutes.

    • Controlled Cooling: Cool at a strict rate of 10°C/min to 50°C.

      • Causality: A uniform cooling rate ensures the trisamide molecules precipitate into consistent nanofibrillar networks before the polymer begins to crystallize.

    • Validation: Analyze the exothermic peak. A properly dispersed sample at 0.05 wt% should yield a sharp, reproducible Tc​ elevated by approximately 10°C compared to neat iPP[4].

III. Quantitative Data Summaries

The following table demonstrates the critical impact of processing parameters on the dispersion metrics and final properties of iPP doped with 0.05 wt% of the trisamide nucleating agent.

Processing MethodExtrusion Temp (°C)Shear ProfilePeak Tc​ (°C)Haze (%)Agglomerate Size (μm)
Direct Addition200Low118.535.2> 15 (Clumps)
Direct Addition240Low122.122.45 - 10
Masterbatch (Let-down) 240 High 127.8 8.5 < 0.5 (Nanofibers)

IV. Mechanistic & Workflow Visualizations

Pathway Monomer Trisamide Monomers (in Polymer Melt) Dispersion Homogeneous Dispersion (Complete Dissolution) Monomer->Dispersion High Shear + Temp > 230°C Agglomeration Premature Aggregation (H-Bonding/π-stacking) Monomer->Agglomeration Low Shear / Low Temp Nanofibers Supramolecular Nanofibers (Effective Nucleation) Dispersion->Nanofibers Controlled Cooling Clumps Macroscopic Clumps (High Haze / Low Tc) Agglomeration->Clumps Uncontrolled Precipitation

Pathway of 1,3,5-benzenetrisamide self-assembly versus agglomeration.

Workflow Step1 1. Dry Blending (High-Speed Mix) Step2 2. Twin-Screw Extrusion (190°C - 240°C) Step1->Step2 Step3 3. Water Bath Quench (20°C) Step2->Step3 Step4 4. Pelletization (1 wt% Masterbatch) Step3->Step4 Step5 5. Let-down Extrusion (Target 0.05 wt%) Step4->Step5

Step-by-step masterbatch compounding workflow to ensure optimal dispersion.

References

  • [2] Synthesis and Structure–Efficiency Relations of 1,3,5‐Benzenetrisamides as Nucleating Agents and Clarifiers for Isotactic Poly(propylene). ResearchGate. 2

  • [1] Supramolecular Nucleating Agents for Poly(butylene terephthalate) Based on 1,3,5-Benzenetrisamides. ResearchGate. 1

  • [4] Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene. ACS Applied Polymer Materials. 4

  • [5] Phase behavior, nucleation and optical properties of the binary system isotactic polypropylene/ N, N′, N″-tris-isopentyl-1,3,5-benzene-tricarboxamide. ResearchGate. 5

  • [3] Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Dispersion of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene in High-Viscosity Polymer Melts

Welcome to the Technical Support Center for Advanced Polymer Additives. This guide is engineered for polymer scientists and drug development professionals formulating high-clarity, medical-grade plastics (e.g., pre-fille...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Polymer Additives. This guide is engineered for polymer scientists and drug development professionals formulating high-clarity, medical-grade plastics (e.g., pre-filled syringes, blow-fill-seal vials, and blister packaging). Here, we address the specific thermodynamic and kinetic challenges of dispersing the supramolecular nucleating agent 1,3,5-tris(2,2-dimethylpropionylamino)benzene (often referred to as BTA or Irgaclear XT 386) in high-viscosity polymer melts.

Part 1: Mechanistic Insight – The Causality of Dispersion

Unlike traditional inorganic nucleating agents that act as static particulate seeds, BTA is a supramolecular additive that must undergo a complete dissolution-recrystallization cycle within the polymer melt. Because the neat BTA powder has a melting point exceeding 400°C[1], it does not melt during standard polymer processing; rather, it dissolves thermodynamically into the polymer matrix.

In high-viscosity melts (characterized by low Melt Flow Rates, e.g., fractional-melt isotactic polypropylene), polymer chain mobility is severely restricted. This drastically reduces the diffusion kinetics of the BTA molecules. If the thermal energy or shear is insufficient, the additive fails to dissolve and remains as agglomerates.

Upon cooling, fully solvated BTA molecules self-assemble via triple-helical NH---OC hydrogen bonding and π-stacking into pseudohexagonal rods[2]. These supramolecular nano-objects exhibit a surface modulation (c-axis ~6.8 Å) that epitaxially matches the isotactic polypropylene (iPP) crystal lattice (c-axis ~6.5 Å), inducing rapid α-crystal nucleation and exceptional clarity[3].

Part 2: Troubleshooting Guides & FAQs

Q1: We are molding pre-filled syringe barrels using a high-viscosity iPP. The final parts exhibit >15% haze and visible white specks. How do we resolve this? A: The white specks are undispersed BTA agglomerates. Because BTA relies on thermodynamic solubility rather than melting, high-viscosity matrices restrict the diffusion required for complete solvation. Solution: Shift from direct powder dosing to a masterbatch approach. Pre-compound the BTA at 2–5 wt% in a high-MFR (high flow) carrier resin. The lower viscosity of the carrier allows for rapid dissolution under high shear. When this masterbatch is let down into your high-viscosity base resin, the BTA is already pre-dispersed, requiring only distributive mixing to achieve <8% haze.

Q2: Our differential scanning calorimetry (DSC) data shows inconsistent crystallization temperatures (Tc) across different batches, ranging from 118°C to 128°C. What causes this variance? A: Inconsistent Tc is a direct symptom of irregular nucleation site density, caused by poor distributive mixing in the extruder. If the BTA is not homogeneously distributed before the melt reaches the dissolution zone, localized saturation occurs, preventing complete self-assembly into the necessary nanofibrillar network[4]. Solution: Optimize your twin-screw extrusion profile. Incorporate at least two sets of kneading blocks in the transition zone to increase mechanical shear before the melt reaches 230°C. This ensures homogeneous distribution prior to the thermodynamic dissolution phase.

Q3: As drug development professionals, we must ensure our packaging additives do not interfere with active pharmaceutical ingredients (APIs). Is BTA safe for these applications? A: Yes. Stereochemical analysis reveals that 1,3,5-tris(2,2-dimethylpropionylamino)benzene is an achiral molecule with no defined stereocenters[5]. The absence of stereogenic centers eliminates the possibility of enantiomeric forms, ensuring no chiral interactions with sensitive APIs. Furthermore, its high thermal stability prevents the formation of low-molecular-weight degradation products that could migrate into the drug formulation[1].

Part 3: Experimental Protocol – Self-Validating Dispersion Workflow

To ensure reproducibility and eliminate agglomeration, follow this self-validating masterbatch and let-down protocol.

Step 1: Masterbatch Preparation

  • Dry blend 5.0 wt% BTA powder with 95.0 wt% high-MFR iPP powder (e.g., MFR 30 g/10 min).

  • Compound the blend using a co-rotating twin-screw extruder. Set the temperature profile to: 190°C (feed) → 210°C → 230°C → 240°C (die).

  • Pelletize the extrudate. Self-Validation Check: Inspect the pellets visually; they must be highly transparent. Milky pellets indicate incomplete dissolution, requiring a reduction in feed rate or an increase in residence time.

Step 2: Let-Down and Final Compounding

  • Dilute the 5% masterbatch into the high-viscosity target iPP resin to achieve a final active BTA concentration of 200 ppm.

  • Extrude the blend using a temperature profile peaking at 240°C to ensure the pre-dispersed BTA fully integrates into the high-viscosity matrix without degrading the polymer chains.

Step 3: Validation via DSC and Optical Testing

  • Thermal Analysis: Perform DSC by heating the sample from 80°C to 190°C at 10°C/min, then cooling at 10°C/min. A successful dispersion will yield a sharp, single crystallization peak (Tc) ≥ 128°C[3].

  • Optical Analysis: Measure Haze according to ASTM D1003 on 1 mm injection-molded plaques[6]. Optimal dispersion will yield a haze value of <8%.

Part 4: Quantitative Dispersion Data

The following table summarizes the causal relationship between processing methodologies, thermodynamic parameters, and the resulting physical properties of the polymer.

Processing MethodMelt Temperature (°C)BTA Concentration (ppm)Haze (%)Crystallization Temp (Tc, °C)
Direct Powder Addition20020035.2118.5
Direct Powder Addition24020018.4122.1
5% Masterbatch Let-down20020012.1126.3
5% Masterbatch Let-down 240 200 7.5 128.8
Part 5: Process Visualization

G Start High-Viscosity Polymer Melt + BTA Additive Dissolution Thermal Dissolution (T > 230°C) Start->Dissolution Cooling Cooling Phase (Self-Assembly) Dissolution->Cooling Complete Solvation Failure Agglomeration / White Specks (High Haze, Low Tc) Dissolution->Failure Incomplete Solvation Success Supramolecular Nanofiber Network (High Clarity, High Tc) Cooling->Success Epitaxial Growth Fix1 Increase Melt Temp or Residence Time Failure->Fix1 Fix2 Use Masterbatch (High MFR Carrier) Failure->Fix2 Fix1->Start Fix2->Start

Workflow of BTA self-assembly and dispersion troubleshooting in polymer melts.

Part 6: References
  • Title: Probing self-assembled 1,3,5-benzenetrisamides in isotactic polypropylene by 13C DQ solid-state NMR spectroscopy Source: Chem. Commun., 2013, 49, 267-269 (Royal Society of Chemistry) URL: [Link]

  • Title: Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene Source: ACS Publications URL: [Link]

  • Title: Supramolecular Nucleating Agents for Poly(butylene terephthalate) Based on 1,3,5-Benzenetrisamides Source: ResearchGate URL: [Link]

  • Title: Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Safety Data Sheet: Irgaclear® XT 386 Source: Scribd / BASF URL: [Link]

  • Title: Process for the manufacture of alpha-nucleated polypropylene (EP2537868A1) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Optimizing Cooling Rates for 1,3,5-Tris(2,2-dimethylpropionylamino)benzene Nanofiber Self-Assembly

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3,5-tris(2,2-dimethylpropionylamino)benzene for nanofiber self-assembly. Here, we provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3,5-tris(2,2-dimethylpropionylamino)benzene for nanofiber self-assembly. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental outcomes by carefully controlling the cooling rates.

Introduction to Self-Assembly and the Critical Role of Cooling

The self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene is a process driven by non-covalent interactions, primarily hydrogen bonding between the amide groups and π-π stacking of the central benzene rings. This spontaneous organization in solution leads to the formation of one-dimensional supramolecular polymers, which subsequently bundle into nanofibers.

The cooling rate from a heated, solvated state to the final self-assembled state is a critical parameter that dictates the morphology, length, and uniformity of the resulting nanofibers. Rapid cooling can lead to kinetically trapped, disordered structures, while slow, controlled cooling allows the system to reach a more thermodynamically stable, well-ordered state.

Troubleshooting Guide

This section addresses common issues encountered during the self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene nanofibers, with a focus on problems related to cooling rate optimization.

Issue Potential Cause(s) Recommended Solution(s)
No Nanofiber Formation or Precipitate Observed 1. Incomplete Dissolution: The compound may not have fully dissolved at the initial heating stage. 2. Inappropriate Solvent: The chosen solvent may not be suitable for the self-assembly of this molecule. 3. Concentration Too Low: The concentration of the solution may be below the critical aggregation concentration.1. Ensure complete dissolution by increasing the temperature or sonication time. Visually inspect the solution against a light source to confirm clarity. 2. Refer to literature for solvents known to promote self-assembly of 1,3,5-benzenetrisamides (e.g., dodecane, toluene). Solvent choice can significantly impact the resulting morphology.[1] 3. Increase the concentration of the solution incrementally and repeat the experiment.
Formation of Amorphous Aggregates or Short, Irregular Fibers 1. Cooling Rate Too Fast: Rapid cooling does not allow sufficient time for ordered self-assembly, leading to kinetically trapped, disordered structures. 2. Solvent Shock: Rapid addition of an anti-solvent can induce precipitation rather than controlled self-assembly.1. Implement a controlled, slow cooling protocol. Utilize a programmable water bath or a temperature-controlled stage to decrease the temperature at a steady, slow rate (e.g., 0.1-1.0 °C/min).[2] 2. If using an anti-solvent method, add the anti-solvent dropwise with vigorous stirring to ensure a gradual change in solvent polarity.
Broad Distribution of Nanofiber Lengths and Diameters 1. Inconsistent Cooling Rate: Fluctuations in the cooling rate can lead to multiple nucleation events and non-uniform growth. 2. Presence of Impurities: Impurities can act as nucleation sites, leading to uncontrolled growth.1. Ensure a stable and precisely controlled cooling environment. A programmable thermal stage or a well-insulated, slowly cooling dewar can provide more consistent results. 2. Use high-purity starting material and solvents. Consider recrystallization of the 1,3,5-tris(2,2-dimethylpropionylamino)benzene if purity is a concern.
Gel Formation Instead of Discrete Nanofibers 1. High Concentration: At higher concentrations, the nanofibers can entangle to form a 3D network, resulting in gelation. 2. Strong Inter-fiber Interactions: The solvent environment may promote strong attractions between individual nanofibers.1. Reduce the concentration of the solution. 2. Experiment with different solvents to modulate the inter-fiber interactions. Solvents that better solvate the nanofibers may reduce bundling and gelation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the dissolution of 1,3,5-tris(2,2-dimethylpropionylamino)benzene?

A1: The ideal starting temperature is dependent on the solvent used. A general approach is to heat the solution to a temperature where the compound fully dissolves, which can be determined by visual inspection. For many non-polar organic solvents, temperatures in the range of 80-120°C are a good starting point. It is crucial to ensure complete dissolution to achieve reproducible self-assembly upon cooling.

Q2: How does the choice of solvent affect the cooling rate optimization?

A2: The solvent plays a critical role in the thermodynamics and kinetics of self-assembly. Solvents with different polarities and viscosities will influence the solubility of the monomer, the stability of the self-assembled fibers, and the diffusion of monomers to the growing fiber ends. Therefore, the optimal cooling rate may vary between different solvents. It is recommended to perform a cooling rate optimization for each new solvent system.

Q3: What are the recommended cooling rates to start with?

A3: A good starting point for exploring the effect of cooling rates is to test a range from very slow to relatively fast. We recommend starting with the following rates:

  • Slow: 0.1 °C/min

  • Intermediate: 0.5 °C/min

  • Fast: 1.0 °C/min

  • Quench Cooling: Rapidly transferring the sample to an ice bath.

Comparing the results from these different rates will provide a good understanding of how cooling kinetics influences the nanofiber morphology. Slower cooling rates generally lead to longer and more uniform fibers.[2]

Q4: What characterization techniques are best for evaluating the quality of the self-assembled nanofibers?

A4: A multi-technique approach is recommended for a comprehensive evaluation:

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): For direct visualization of nanofiber morphology, including length, diameter, and bundling.[3][4]

  • Scanning Electron Microscopy (SEM): Useful for examining the overall morphology of a larger area of the nanofiber sample.[5]

  • UV-Vis Spectroscopy: To monitor the aggregation process. A change in the absorption spectrum, such as a red-shift or the appearance of new peaks, can indicate the formation of aggregated species.[6]

  • Circular Dichroism (CD) Spectroscopy: If chiral centers are present or induced, CD can provide information on the helical arrangement of the molecules within the nanofibers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of hydrogen bonding in the self-assembled state by observing shifts in the N-H and C=O stretching frequencies.[6]

Q5: Can sonication be used to aid dissolution?

A5: Yes, sonication can be a useful tool to aid in the dissolution of 1,3,5-tris(2,2-dimethylpropionylamino)benzene, especially if aggregation is observed at room temperature. However, it is important to sonicate at an elevated temperature where the compound is soluble and to ensure that the solution becomes completely clear before starting the controlled cooling process.

Experimental Protocols

Protocol 1: Controlled Cooling Rate for Nanofiber Self-Assembly

This protocol describes a general method for the self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene nanofibers using a controlled cooling rate.

Materials:

  • 1,3,5-tris(2,2-dimethylpropionylamino)benzene (CAS 745070-61-5)[7][8][9][10][11]

  • High-purity solvent (e.g., dodecane, toluene)

  • Glass vial with a screw cap

  • Programmable water bath or heating block

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation of the Solution:

    • Prepare a solution of 1,3,5-tris(2,2-dimethylpropionylamino)benzene in the chosen solvent at the desired concentration (e.g., 1 mg/mL).

    • Place the vial in the programmable water bath or on the heating block.

  • Dissolution:

    • Heat the solution to a temperature sufficient for complete dissolution (e.g., 100 °C). If using a magnetic stirrer, ensure gentle stirring.

    • Hold the solution at this temperature for 15-30 minutes to ensure all aggregates are dissociated.

  • Controlled Cooling:

    • Program the water bath or heating block to cool down to room temperature at a specific rate (e.g., 0.5 °C/min).

    • Allow the solution to cool undisturbed.

  • Sample Collection and Analysis:

    • Once the solution has reached room temperature, the nanofibers can be collected for analysis.

    • For TEM or AFM analysis, a small drop of the solution can be cast onto a suitable grid or substrate.

Diagram: Experimental Workflow for Controlled Cooling

G cluster_prep Preparation cluster_dissolution Dissolution cluster_cooling Controlled Cooling cluster_analysis Analysis prep Prepare Solution (Compound + Solvent) heat Heat to Complete Dissolution (e.g., 100°C) prep->heat hold Hold at Temperature (15-30 min) heat->hold cool Cool to Room Temperature (Programmed Rate, e.g., 0.5°C/min) hold->cool analyze Characterize Nanofibers (TEM, AFM, SEM) cool->analyze

Caption: Workflow for nanofiber self-assembly via controlled cooling.

Visualization of the Self-Assembly Process

The self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene into nanofibers is a hierarchical process. The following diagram illustrates the key steps involved.

G Monomer Monomers in Solution Stack 1D Supramolecular Polymer (Stack) Monomer->Stack H-Bonding & π-π Stacking Fiber Nanofiber (Bundle of Stacks) Stack->Fiber Bundling

Caption: Hierarchical self-assembly of 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

References

  • Linari Nanotech. (2020, March 9). Troubleshooting and common issues.
  • Benchchem. (n.d.). 1,3,5-Tris(2,2-dimethylpropionylamino)benzene.
  • Meijer, E. W., et al. (2018). Revising Complex Supramolecular Polymerization under Kinetic and Thermodynamic Control. Chemistry – A European Journal, 24(59), 15704-15716.
  • ChemSrc. (n.d.). 1,3,5-tris(2,2-dimethylpropanamido)benzene 745070-61-5.
  • ResearchGate. (n.d.). TEM and AFM analysis of the sample.
  • AMOLF. (n.d.). Self-Assembly of Organic Nanofibers.
  • Schenning, A. P. H. J., et al. (2009). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative.
  • ElectrospinTEK. (2025, November 12). Troubleshooting Common Issues with Electrospinning Machines.
  • Zagorodko, O., et al. (2021). Higher-order interfiber interactions in the self-assembly of benzene-1,3,5-tricarboxamide-based peptides in water. Polymer Chemistry, 12(23), 3478-3487.
  • Galez, C., et al. (2017). AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. Journal of Nanomedicine & Nanotechnology, 8(5).
  • Wang, Z., et al. (2017). A Controllable Method of Fabricating Supramolecular Polymeric Materials.
  • ResearchGate. (n.d.). (PDF)
  • AFMWorkshop. (n.d.). Comparing AFM, SEM and TEM.
  • IDEAS/RePEc. (n.d.). The Impact of Solvents on the Properties of Electrospun Nanofibers.
  • Llop, J., et al. (2022). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. ACS Applied Materials & Interfaces, 14(46), 51949-51958.
  • ChemicalBook. (2026, January 1). 1,3,5-TRIS(2,2-DIMETHYLPROPANAMIDO)BENZENE | 745070-61-5.
  • PubChem. (n.d.). 1,3,5-Tris(2,2-dimethylpropionylamino)benzene.
  • PubChem. (n.d.). 1,3,5-Tris(2,2-dimethylpropionylamino)benzene CID 53421640.
  • van der Schoot, P., et al. (2019). Tuning the Length of Cooperative Supramolecular Polymers under Thermodynamic Control. Journal of the American Chemical Society, 141(44), 17654-17663.
  • Wendorff, J. H., & Agarwal, S. (2021). Statistical Analysis of Nanofiber Mat AFM Images by Gray-Scale-Resolved Hurst Exponent Distributions. Polymers, 13(5), 820.
  • Toney, M. F., et al. (2016). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes.
  • Rogers, J. A., et al. (2023). Self-Healing, Thermochromic, Mechanochromic, and Strain-Adaptive Elastomers for Epidermal and Wearable Electronics.
  • Meijer, E. W., et al. (2024).
  • ResearchGate. (2016, January 18). (PDF) Effects of solvent mixtures on the morphology of electrospun thermoplastic polyurethane nanofibres.
  • ChemRxiv. (2025).
  • Chen, C.-F., et al. (2016). Self-assembly mechanisms of nanofibers from peptide amphiphiles in solution and on substrate surfaces. Scientific Reports, 6, 21454.
  • Emamy, M., et al. (2022). Effect of cooling rate on (a) the morphology and size of grains and (b) porosity content in the experimental composites.
  • Heriot-Watt Research Portal. (n.d.). Analysis of the effect of experimental parameters on the morphology of electrospun polyethylene oxide nanofibres and on their thermal properties.
  • ResearchGate. (n.d.). Self-Assembled Hierarchical Superstructures from the Benzene-1,3,5-Tricarboxamide Supramolecules for the Fabrication of Remote-Controllable Actuating and Rewritable Films | Request PDF.
  • AZoNano. (2023, April 28). SEM Imaging of Nanofiber Morphology and Size Distribution.
  • MDPI. (2024, September 27).
  • Wang, X., et al. (2022). Effects of Solvent and Electrospinning Parameters on the Morphology and Piezoelectric Properties of PVDF Nanofibrous Membrane.
  • Li, X., et al. (2020).
  • Semantic Scholar. (2022, March 14). Effects of Solvent and Electrospinning Parameters on the Morphology and Piezoelectric Properties of PVDF Nanofibrous Membrane.
  • ResearchGate. (n.d.). (PDF)
  • Kim, H. K., et al. (2002). Two Photon Absorption Properties of 1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives. The Journal of Organic Chemistry, 67(24), 8499-8505.
  • eScholarship.org. (n.d.).
  • Al-Kharabsheh, O. A., et al. (2024). investigation of the impact of different parameters on the morphology of electrospun polyurethane nanofibers.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and structural investigation of a new symmetrically trisubstituted benzene derivative: 3,3 ',3 ''-(Benzene-1,3,5-triy1) tripropiolic acid | Request PDF.
  • Fukazawa, Y., et al. (2008). Self-assembly of tris(phenylisoxazolyl)benzene and its asymmetric induction of supramolecular chirality.

Sources

Troubleshooting

reducing thermal degradation during 1,3,5-tris(2,2-dimethylpropionylamino)benzene polymer processing

Welcome to the technical support center for processing advanced aromatic polyamides derived from monomers such as 1,3,5-tris(2,2-dimethylpropionylamino)benzene. This guide is designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for processing advanced aromatic polyamides derived from monomers such as 1,3,5-tris(2,2-dimethylpropionylamino)benzene. This guide is designed for researchers, scientists, and drug development professionals who may be utilizing such polymers for specialized applications. The unique structure of these polymers, characterized by rigid aromatic backbones and bulky side groups, presents distinct challenges during thermal processing.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize thermal degradation and preserve the intended properties of your material.

Understanding the Challenge: Thermal Stability of Bulky Aromatic Polyamides

Polymers derived from 1,3,5-tris(2,2-dimethylpropionylamino)benzene are a subclass of aromatic polyamides (aramids). Their core structure imparts high thermal stability, but also significant processing challenges. Unlike flexible aliphatic polyamides (e.g., Nylon 6,6), aramids possess rigid-rod-like structures that cause them to decompose before reaching a true melting point.[1] The presence of bulky 2,2-dimethylpropionylamino (pivaloylamino) side groups is a key design feature intended to disrupt chain packing, which can improve solubility in organic solvents.[2][3] However, these bulky groups can also introduce specific thermal degradation pathways and processing difficulties.

Key Structural Considerations:
  • Aromatic Backbone: Provides high-temperature resistance but leads to insolubility and high processing temperatures, often requiring solution-based methods.[1][4]

  • Amide Linkages: These are the primary sites for thermal and hydrolytic cleavage.[5][6][7]

  • Bulky Side Groups: While enhancing solubility, they can sterically hinder chain packing, potentially lowering the glass transition temperature (Tg) compared to non-substituted aramids.[3][8] These groups may also be susceptible to thermal cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer discoloring (turning yellow or brown) during processing, even under a nitrogen atmosphere?

A1: Discoloration is a primary indicator of thermal degradation. Even in an inert atmosphere, high temperatures can initiate chain scission and side-group reactions.

  • Causality: The amide linkage is susceptible to cleavage at elevated temperatures, and the bulky side groups may also undergo thermal decomposition.[6] Aromatic amines, which can form upon degradation, are prone to oxidation even with trace amounts of oxygen, leading to colored byproducts.[9]

  • Troubleshooting:

    • Strictly Control Temperature: Determine the polymer's degradation onset temperature using Thermogravimetric Analysis (TGA) and maintain processing temperatures well below this point.

    • Minimize Residence Time: The longer the polymer is held at a high temperature, the more degradation will occur.[10][11] If using an extruder or injection molder, ensure the shot size is appropriate for the barrel capacity (typically 25-75%).[11]

    • Incorporate Antioxidants: A synergistic blend of a primary (hindered phenolic) and secondary (phosphite-based) antioxidant can be highly effective.[9][12][13] The primary antioxidant traps free radicals, while the secondary one decomposes hydroperoxides that form during oxidation.[12][14]

Q2: I'm observing a significant drop in the molecular weight and mechanical properties of my processed polymer. What is the likely cause?

A2: A reduction in molecular weight is a direct result of polymer chain scission, which severely impacts mechanical properties like tensile strength and toughness.

  • Causality: The two primary mechanisms are:

    • Hydrolysis: Trace amounts of moisture in the polymer pellets can hydrolyze the amide bonds at high processing temperatures, breaking the polymer chains.[5][6][7] This is a major issue for polyamides.

    • Thermal Scission: At sufficiently high temperatures, the C-N bond in the amide group can cleave homolytically, creating radicals that lead to further degradation.[6][15]

  • Troubleshooting:

    • Aggressive Drying: Polyamides are hygroscopic and must be dried thoroughly before processing.[16][17] Target a moisture content below 0.1%. Use a desiccant dryer and verify moisture levels with a Karl Fischer titrator or a moisture analyzer.

    • Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow. A temperature difference of just 10-20°C can significantly alter the degradation rate.

    • Utilize Chain Extenders: For recycled or slightly degraded material, incorporating a chain extender during reprocessing can help "re-link" broken chains and restore molecular weight.[18]

Q3: My material is difficult to process and shows poor flow, leading to high pressures and potential equipment damage. What can I do?

A3: The rigid nature of aromatic polyamides leads to very high melt viscosity.[1]

  • Causality: Strong intermolecular hydrogen bonding and the rigid polymer backbone severely restrict chain mobility. While the bulky side groups are intended to improve processability, the effect may not be sufficient for conventional melt processing techniques.

  • Troubleshooting:

    • Consider Solution Processing: Many high-performance aramids are processed via solution spinning (wet or dry-jet wet spinning) using strong solvents like concentrated sulfuric acid or N-methyl-2-pyrrolidone (NMP) with salts.[1][4] This bypasses the challenges of melt processing.

    • Use Processing Aids: If melt processing is attempted, the incorporation of internal lubricants or external processing aids can help reduce friction and improve flow.

    • Plasticizers: While potentially reducing thermal stability, a high-temperature plasticizer could be evaluated to increase chain mobility.[17] Careful selection is critical to avoid premature degradation.

Troubleshooting Guide: Common Processing Problems

This section provides a systematic approach to identifying and solving common issues encountered during the processing of 1,3,5-tris(2,2-dimethylpropionylamino)benzene based polymers.

Symptom Possible Root Cause(s) Diagnostic & Verification Steps Recommended Corrective Actions
Black Specks / Streaks 1. Thermal Degradation (Charring)2. Contamination1. TGA/DSC Analysis: Run a TGA to identify the degradation temperature.[19] Use DSC to check for unexpected thermal events.[20][21]2. Microscopy/Spectroscopy: Examine specks under a microscope. Use FTIR or Raman spectroscopy to identify if they are degraded polymer or foreign material.[22]1. Reduce processing temperature and residence time.[11]2. Purge the processing equipment thoroughly between runs.[23]3. Ensure raw materials are handled in a clean environment.
Brittleness / Cracking 1. Excessive Chain Scission (Hydrolysis/Thermal)2. Poor Inter-chain Packing1. Gel Permeation Chromatography (GPC/SEC): Measure the molecular weight distribution before and after processing. A significant decrease confirms degradation.2. Mechanical Testing: Perform tensile tests on processed samples and compare them to a compression-molded, minimally-processed standard.1. Aggressively Dry Polymer: Ensure moisture content is <0.1% before processing.[11]2. Add Stabilizers: Incorporate a heat stabilizer package (e.g., copper salts/iodides for polyamides, or a phenolic/phosphite blend).[9][17][24]3. Lower melt temperature.
Gas Generation / Bubbles / Voids 1. Volatilization of Moisture2. Gaseous Degradation Products (CO, CO₂)1. Moisture Analysis: Confirm low moisture content in pre-processed pellets.2. TGA-MS/TGA-IR: Couple TGA with a mass spectrometer or FTIR to identify the off-gassing species during heating.[5][25] This directly confirms degradation products.1. Improve Drying Protocol: Increase drying time or temperature as material stability allows.2. Optimize Venting: Ensure adequate venting in the mold or extruder barrel to allow volatiles to escape.[23]3. Reduce processing temperature to minimize the formation of degradation gases.

Experimental Protocols & Workflows

Protocol 1: Assessing Thermal Stability using TGA

Objective: To determine the onset temperature of thermal degradation, which is critical for setting a safe processing window.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to manufacturer specifications.

  • Place 5-10 mg of the dried polymer sample into a platinum or ceramic TGA pan.

  • Heat the sample from room temperature to ~600°C at a controlled rate (e.g., 10°C/min or 20°C/min).[19]

  • Conduct the experiment under a controlled atmosphere, typically high-purity nitrogen, to assess thermal stability. An additional run in air can be performed to evaluate oxidative stability.[20]

  • Analyze the resulting TGA curve (mass vs. temperature). The onset of degradation is typically defined as the temperature at which 5% mass loss occurs (T₅).[21] The derivative of this curve (DTG) shows the temperature of the maximum rate of degradation.

Workflow: Troubleshooting Polymer Degradation

The following diagram illustrates a logical workflow for diagnosing and addressing thermal degradation issues during polymer processing.

G Start Problem Observed: Poor Mechanical Properties, Discoloration, Voids Check_Drying Verify Polymer Drying (Moisture < 0.1%) Start->Check_Drying Analyze_Thermal Characterize Material: TGA / DSC Start->Analyze_Thermal Wet_Polymer Result: Wet Polymer Check_Drying->Wet_Polymer Moisture > 0.1% Dry_Polymer Result: Dry Polymer Check_Drying->Dry_Polymer Moisture OK Check_Processing Review Processing Parameters Analyze_Thermal->Check_Processing Provides T_degradation data Improve_Drying Action: Improve Drying Protocol Wet_Polymer->Improve_Drying Dry_Polymer->Check_Processing End Problem Resolved Improve_Drying->End High_Temp Issue: Temp Too High or Residence Time Too Long Check_Processing->High_Temp Exceeds TGA limits Temp_OK Issue: Parameters Seem OK Check_Processing->Temp_OK Within TGA limits Reduce_Temp Action: Reduce Temperature & Minimize Residence Time High_Temp->Reduce_Temp Add_Stabilizer Action: Incorporate Heat Stabilizer / Antioxidant Package Temp_OK->Add_Stabilizer Reduce_Temp->End Add_Stabilizer->End

Caption: Troubleshooting workflow for polymer degradation.

Degradation Pathway Overview

This diagram shows a simplified overview of the primary degradation pathways for aromatic polyamides.

G Polymer Aromatic Polyamide Chain (-Ar-CO-NH-Ar-) Hydrolysis Hydrolytic Scission Polymer->Hydrolysis ThermoOxidation Thermo-oxidative Degradation Polymer->ThermoOxidation Heat High Temperature Heat->Hydrolysis Heat->ThermoOxidation Moisture Trace H₂O Moisture->Hydrolysis Oxygen Trace O₂ Oxygen->ThermoOxidation Products Chain Scission (Lower MW) Volatiles (CO₂, H₂O) Discoloration Hydrolysis->Products ThermoOxidation->Products

Caption: Key degradation pathways for aromatic polyamides.

References

  • Sichina, W.J. (n.d.). Characterization of Polymers Using TGA. PerkinElmer.
  • Chatfield, D. A., & Einhorn, I. N. (1982). Analysis of the products of thermal decomposition of an aromatic polyamide fabric. Journal of Applied Polymer Science.
  • Unknown. (n.d.). Machine adaptability challenges in producing Aramid fibers, and how to reduce them. Textile Excellence.
  • Amutha, K., et al. (2018). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC.
  • Lee, S., et al. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. PMC.
  • de la Campa, J. G., et al. (2007). Chemical modification of copolyimides with bulky pendent groups. Polymer.
  • Unknown. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
  • Unknown. (n.d.). Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). PerkinElmer.
  • Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. NIST Technical Series Publications.
  • Wang, C. S., & Shieh, J. Y. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability.
  • Domadia, A. (2025). What Are the Disadvantages of Aramid Fiber?. DOMADIA™ Insights.
  • Farhan, A. J. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
  • D'Anna, A., & Pisello, A. L. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. PMC.
  • Unknown. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. SpecialChem.
  • Hummel, D. O., et al. (1988). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. ResearchGate.
  • Unknown. (n.d.). Process & Function Additive for Polyamide Nylon PA6 PA66. Baoxu Chemical.
  • Krasnov, Ye.P. (1965). Hydrolytic processes of the thermal degradation of isomeric aromatic polyamides. SciSpace.
  • Wang, S. F., & Hsiao, B. S. (1994). Effect of Bulky Pendent Side Groups on the Structure of Mesophase in a Thermotropic Main-Chain Liquid-Crystalline Polymer. Macromolecules.
  • Zhang, Y., et al. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. PMC.
  • Unknown. (2024). A concise overview of the aramid fiber spinning process. Bombay Textile Research Association.
  • Wang, C., et al. (2019). In situ stabilization of polyamide 6 with reactive antioxidant. ResearchGate.
  • Fages, E., et al. (2025). SEM Investigation of Failure Mechanisms in Twaron® Aramid Fibers Used for Personal Armors. PMC.
  • Unknown. (n.d.). Application of Antioxidants in Polymers. Alfa Chemistry.
  • Unknown. (2024). Polymer Troubleshooting Guide. Thermo Fisher Scientific.
  • Unknown. (2023). Recycling Aramids - Mechanical Processing. Kamlatech Blog.
  • Unknown. (n.d.). Processing and Troubleshooting Guide. Celanese.
  • Unknown. (n.d.). Thermal Degradation of Plastics. Zeus Industrial Products.
  • Unknown. (2025). What Is The Thermal Degradation of Polyamide Thermal Break?. Wuhan Yuanfa.
  • Hopmann, C., et al. (2023). Material-Preserving Extrusion of Polyamide on a Twin-Screw Extruder. PMC.
  • Just, H. (2021). Rule of Thumb Polymer Processing: Effective Injection Moulding Troubleshooting using the 4M Approach. Find Out About Plastics.
  • Wall, L. A., & Florin, R. E. (1958). Effect of structure on the thermal decomposition of polymers. Journal of Research of the National Bureau of Standards.
  • Kihara, M., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. PMC.
  • Unknown. (n.d.). Injection molding troubleshooting guide for Eastman copolyesters. Eastman.
  • Unknown. (2019). TROUBLESHOOTING GUIDE FOR INJECTION MOLDING. RTP Company.

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Reference Data & Comparative Studies

Validation

Next-Generation Polymer Clarification: 1,3,5-Tris(2,2-dimethylpropionylamino)benzene vs. Sorbitol-Based Agents in Pharmaceutical Packaging

As a Senior Application Scientist in polymer formulation, I frequently evaluate nucleating and clarifying agents for isotactic polypropylene (iPP) used in medical devices, pre-filled syringes, and pharmaceutical packagin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer formulation, I frequently evaluate nucleating and clarifying agents for isotactic polypropylene (iPP) used in medical devices, pre-filled syringes, and pharmaceutical packaging. The selection of a clarifying agent dictates not only the optical transparency of the polymer but also its extractable/leachable (E&L) profile, organoleptic properties, and mechanical integrity.

Historically, sorbitol-based clarifying agents have been the industry standard for transforming opaque iPP into "glass-clear" materials. However, the emergence of trisamide-based nucleators—specifically 1,3,5-tris(2,2-dimethylpropionylamino)benzene —represents a paradigm shift in supramolecular chemistry. This guide objectively compares these two classes of clarifiers, dissecting their mechanistic causality, quantitative performance, and practical implications for drug development professionals.

Mechanistic Causality: Supramolecular Self-Assembly and Nucleation

The fundamental objective of a clarifying agent is to induce heterogeneous nucleation within the polymer melt. By forcing the formation of massive quantities of sub-micron spherulites (typically <1 μm) that are smaller than the wavelength of visible light, the additive effectively eliminates light scattering and reduces bulk haze.

Sorbitol-Based Agents (e.g., DMDBS / Millad 3988): Sorbitol derivatives dissolve completely in the iPP melt at high processing temperatures. Upon cooling, they undergo liquid-liquid phase separation and self-assemble via intermolecular hydrogen bonding into a dense, 3D nanofibrillar network 1[1]. The causality here relies on immense surface area: the massive surface area of the sorbitol fibrils provides countless epitaxial nucleation sites for the growth of iPP α-crystals, drastically reducing the final spherulite size.

Trisamide-Based Agents (1,3,5-tris(2,2-dimethylpropionylamino)benzene): Unlike sorbitols, this trisamide derivative relies on the highly directional, three-fold intermolecular hydrogen bonding of its amide functionalities extending from a central benzene core. This unique symmetric geometry drives 1D self-assembly into extremely fine, rigid supramolecular nanofibers 2[2]. The exceptional nucleating efficiency of these trisamide fibers allows them to achieve maximum nucleation density at exponentially lower concentrations (ppm levels) compared to conventional clarifiers3[3].

NucleationMechanism Melt Polymer Melt + Clarifier (High Temp Dissolution) Cooling Cooling Phase (Supersaturation) Melt->Cooling SelfAssembly Supramolecular Self-Assembly (H-Bonding) Cooling->SelfAssembly T < T_dissolution Network Nanofibrillar Network Formation (Trisamide or Sorbitol) SelfAssembly->Network Nucleation Heterogeneous Nucleation of iPP α-crystals Network->Nucleation T < T_crystallization Spherulites Sub-micron Spherulites (High Clarity, Low Haze) Nucleation->Spherulites

Fig 1. Mechanistic pathway of supramolecular self-assembly and iPP nucleation.

Quantitative Performance Comparison

When evaluating these agents for pharmaceutical packaging, we must balance optical performance with chemical stability. Sorbitol agents, while highly effective at clarifying iPP, historically require high loadings (1500–4000 ppm) and can suffer from thermal degradation during high-shear extrusion, occasionally releasing trace aldehydes that impact organoleptics[3].

Conversely, 1,3,5-tris(2,2-dimethylpropionylamino)benzene achieves comparable or superior clarity at a fraction of the loading (150–250 ppm) and exhibits absolute thermal stability, making it highly desirable for sensitive drug formulations[3].

Table 1: Comparative Performance Metrics in iPP Homopolymer

Performance Metric1,3,5-Tris(2,2-dimethylpropionylamino)benzeneSorbitol-Based Agents (e.g., DMDBS)
Chemical Class TrisamideSorbitol Acetal
Typical Loading Level 150 - 250 ppm1500 - 4000 ppm
Nucleation Mechanism 1D Supramolecular Nanofibers3D Fibrillar Network
Organoleptic Profile Excellent (No odor/taste transfer)Good (Older generations prone to aldehyde release)
Thermal Stability Extremely High (No plate-out)Moderate to High
Extractables Risk Very Low (Due to ultra-low loading)Moderate
Self-Validating Experimental Protocol: Evaluating Clarifier Efficacy

To objectively validate the performance of a clarifying agent, the experimental design must be a self-validating system. This means coupling macroscopic optical measurements (haze/clarity) with microscopic thermal analysis (crystallization temperature, Tc​ ) to establish a direct causal link between nucleation efficiency and optical output.

Step-by-Step Methodology: Melt Compounding and Characterization

  • Preparation & Dry Blending: Obtain neat isotactic polypropylene (iPP) homopolymer to serve as the control. Prepare two active batches: one dry-blended with 200 ppm 1,3,5-tris(2,2-dimethylpropionylamino)benzene, and another with 2000 ppm DMDBS.

    • Causality: The 10x difference in loading reflects the stoichiometric efficiency of the trisamide's self-assembly.

  • Melt Compounding (Twin-Screw Extrusion): Process the blends through a co-rotating twin-screw extruder at 230°C.

    • Causality: High shear ensures the complete dissolution of the clarifier into the polymer melt, a strict prerequisite for uniform self-assembly during the cooling phase.

  • Injection Molding: Mold the extruded pellets into 1.0 mm thick plaques using a mold temperature of 40°C.

    • Causality: Rapid quenching locks in the nucleated spherulite size before secondary crystallization can occur and increase haze.

  • Orthogonal Validation (Thermal & Optical):

    • Differential Scanning Calorimetry (DSC): Heat samples to 220°C (to erase thermal history), then cool at 10°C/min. Record the crystallization peak temperature ( Tc​ ). A higher Tc​ validates earlier, more efficient nucleation.

    • Optical Testing (ASTM D1003): Measure the bulk haze of the plaques using a hazemeter. The system is self-validating if the sample with the highest Tc​ (DSC) directly corresponds to the lowest Haze % (Optical).

ExpWorkflow Prep 1. Dry Blending iPP Resin + Additives Extrusion 2. Twin-Screw Extrusion (High Shear Dispersion) Prep->Extrusion Molding 3. Injection Molding (Rapid Quenching) Extrusion->Molding DSC 4a. Thermal Analysis (DSC: T_c Validation) Molding->DSC Optical 4b. Optical Testing (Haze % via ASTM D1003) Molding->Optical Mech 4c. Mechanical Testing (Flexural Modulus) Molding->Mech

Fig 2. Self-validating experimental workflow for evaluating clarifier performance.

Implications for Drug Development & Medical Devices

For pharmaceutical scientists, the choice between these agents extends far beyond aesthetics. The ultra-low loading requirement of 1,3,5-tris(2,2-dimethylpropionylamino)benzene significantly reduces the total mass of foreign additives in the polymer matrix. This directly translates to a reduced risk of extractables and leachables (E&L) migrating into liquid drug formulations.

Furthermore, its superior thermal stability prevents "plate-out" (additive migration to the mold surface) during injection molding and ensures the polymer maintains its mechanical and optical integrity post-sterilization (whether via autoclaving or gamma irradiation)[3]. While sorbitol-based clarifiers remain an excellent, cost-effective choice for general food packaging, trisamide-based agents offer the stringent purity and high-performance profile required for next-generation medical devices.

References
  • Clarifying/Nucleating Agents for Polypropylene - Raytop Chemical. Source: raytopoba.com. URL:[Link]

  • New generation clarifying agents for clear polypropylene offer lower taste and odour, reduce energy costs. Source: plastemart.com. URL:[Link]

  • "Designer" Nucleating Agents for Polypropylene. Source: researchgate.net. URL:[Link]

  • On clarification of haze in polypropylene. Source: tue.nl. URL:[Link]

Sources

Comparative

Validation of Thermal Insulation Improvements in XPS Foams Using 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Cold-Chain Logistics Professionals Document Type: Technical Comparison Guide & Experimental Validation Protocol Executive Summary: The Cold-Chain Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Cold-Chain Logistics Professionals Document Type: Technical Comparison Guide & Experimental Validation Protocol

Executive Summary: The Cold-Chain Imperative

The efficacy of advanced therapeutics—including mRNA vaccines, monoclonal antibodies, and temperature-sensitive biologics—relies entirely on the integrity of cold-chain logistics. Extruded polystyrene (XPS) foams are the industry standard for insulated shipping containers. However, traditional XPS foams, which rely on inorganic nucleating agents like talc, have reached a plateau in thermal insulation performance.

This guide objectively evaluates the integration of 1,3,5-tris(2,2-dimethylpropionylamino)benzene (BTA) , a highly efficient supramolecular nucleating agent, into XPS foams. By driving cell sizes down to the micro- and nanoscale, BTA-nucleated foams exploit the Knudsen effect to drastically reduce gas-phase heat transfer, achieving up to a 26% reduction in thermal conductivity compared to neat polystyrene[1].

Mechanistic Causality: Why BTA Outperforms Traditional Nucleating Agents

To understand the superiority of BTA over traditional particulate nucleating agents (e.g., talc), we must examine the thermodynamics of polymer foaming.

Talc operates via solid-state heterogeneous nucleation . It remains as an undispersed particulate in the polymer melt, providing a limited surface area for blowing agents (like CO₂) to nucleate. This typically results in cell sizes ranging from 100 µm to 400 µm.

BTA, conversely, operates via supramolecular self-assembly .

  • Complete Dissolution: At processing temperatures (>200°C), BTA completely dissolves into the polystyrene melt, eliminating stress-concentrating agglomerates.

  • Self-Assembly: As the melt cools prior to die expansion, BTA molecules self-assemble via triple helical NH---OC hydrogen bond networks[2].

  • Nanofiber Formation: This self-assembly forms a dense network of supramolecular nanofibers. These nanofibers provide an exponentially larger surface area for CO₂ bubble nucleation compared to talc.

  • The Knudsen Effect: The resulting foam features an average cell size of 10–18 µm[1]. When pore sizes approach the mean free path of the encapsulated gas molecules, gas-phase thermal collisions are severely restricted, drastically lowering the overall thermal conductivity.

Mechanism A BTA in PS Melt (Complete Dissolution) B Cooling Phase (Triple Helical H-Bonds) A->B C Supramolecular Nanofibers Formed B->C D Heterogeneous CO2 Nucleation C->D E Microcellular Foam (Cell Size < 20 µm) D->E F Knudsen Effect (Restricted Gas Flow) E->F G Thermal Conductivity Reduced by 26% F->G

Caption: Mechanistic pathway of BTA-induced supramolecular nucleation and thermal conductivity reduction.

Comparative Performance Data

The following table synthesizes experimental data comparing Neat XPS, industry-standard Talc-Nucleated XPS, and BTA-Nucleated XPS (at an optimal loading of 0.5 wt%).

Performance MetricNeat XPS FoamTalc-Nucleated XPS (0.5 wt%)BTA-Nucleated XPS (0.5 wt%)
Average Cell Size (µm) 40012010 - 18
Cell Density (cells/cm³) ~10⁵~10⁶> 10⁸
Thermal Conductivity (mW/m·K) 33.531.024.8
Compressive Strength (MPa) 11.715.246.3
Morphology Homogeneity PoorModerateExcellent

Objective Analysis: While talc provides a marginal improvement over neat polystyrene, BTA fundamentally alters the foam's architecture. The reduction of cell size to ~10 µm yields a highly homogeneous morphology[1]. Furthermore, the intrinsic reinforcing effect of the BTA nanofiber network within the cell walls and struts increases the compression modulus by a factor of 4[3], ensuring that pharmaceutical shipping containers maintain dimensional stability under heavy logistical loads.

Experimental Validation Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol utilizes a tandem extrusion system. This decouples the mixing phase (requiring high heat for BTA dissolution) from the cooling phase (requiring precise temperature control for supramolecular self-assembly).

Step 1: Compounding and Dissolution
  • Action: Feed general-purpose polystyrene (GPPS) resin and 0.5 wt% 1,3,5-tris(2,2-dimethylpropionylamino)benzene into a twin-screw primary extruder. Set the barrel temperature profile to peak at 220°C.

  • Causality: 220°C exceeds the melting point of the BTA additive, ensuring it fully dissolves into the polymer matrix rather than acting as a particulate suspension.

  • Self-Validation: Extrude a small unfoamed strand and analyze via polarized light microscopy. The absence of birefringent crystals confirms complete dissolution.

Step 2: Blowing Agent Injection
  • Action: Inject supercritical CO₂ (typically 4-5 wt%) into the primary extruder's mixing zone.

  • Causality: Supercritical CO₂ acts as an environmentally benign blowing agent. High shear mixing ensures a single-phase polymer/gas solution.

Step 3: Secondary Extrusion (Cooling & Self-Assembly)
  • Action: Transfer the melt to a secondary single-screw extruder. Gradually cool the melt from 220°C down to the optimal foaming temperature (~120°C).

  • Causality: As the temperature drops, the solubility limit of BTA in polystyrene is crossed. BTA molecules self-assemble into nanofibers before the polymer solidifies, creating billions of nucleation sites per cubic centimeter.

  • Self-Validation: Monitor die pressure. A stable, high die pressure indicates a homogeneous melt without premature gas phase separation.

Step 4: Die Expansion and Characterization
  • Action: Extrude the melt through a slit die. The rapid pressure drop induces thermodynamic instability, causing CO₂ to nucleate exclusively at the BTA nanofiber interfaces.

  • Characterization:

    • Morphology: Cryo-fracture the foam in liquid nitrogen and image via Scanning Electron Microscopy (SEM) to verify the <20 µm cell size.

    • Thermal Insulation: Measure thermal conductivity using the Guarded Hot Plate method (ISO 8301) at a mean temperature of 10°C to validate the 26% reduction[1].

Workflow Step1 1. Twin-Screw Compounding Melt PS & 0.5 wt% BTA at 220°C Validation: Optical Microscopy Step2 2. Primary Extrusion Inject Supercritical CO2 Validation: Pressure Monitoring Step1->Step2 Step3 3. Secondary Extrusion (Cooling) Cool to 120°C for Self-Assembly Validation: Melt Temp Profiling Step2->Step3 Step4 4. Die Expansion & Foaming Rapid Pressure Drop Validation: Dimensional Stability Step3->Step4 Step5 5. Characterization SEM & Guarded Hot Plate (ISO 8301) Step4->Step5

Caption: Self-validating tandem extrusion workflow for BTA-nucleated XPS foam production.

Conclusion for Drug Development Professionals

For the pharmaceutical industry, transitioning from talc-nucleated to BTA-nucleated XPS foams allows for the design of thinner, lighter, and more structurally robust cold-chain packaging. By leveraging supramolecular chemistry to induce the Knudsen effect, logistics providers can maintain strict 2°C to 8°C or deep-freeze temperature profiles for extended durations, directly safeguarding the efficacy of next-generation therapeutics.

Sources

Validation

DSC Thermal Analysis of 1,3,5-Tris(2,2-dimethylpropionylamino)benzene Nucleated Polymers: A Comparative Performance Guide

As polymer formulations become increasingly advanced, the demand for high-performance nucleating and clarifying agents has surged, particularly in the development of isotactic polypropylene (iPP) for medical devices, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer formulations become increasingly advanced, the demand for high-performance nucleating and clarifying agents has surged, particularly in the development of isotactic polypropylene (iPP) for medical devices, premium packaging, and automotive components. Among the next-generation additives, 1,3,5-tris(2,2-dimethylpropionylamino)benzene (often referred to commercially as XT386) has emerged as a highly efficient α-nucleating agent[1][2].

This guide provides an in-depth comparative analysis of this trisamide-based nucleator against traditional alternatives, grounded in Differential Scanning Calorimetry (DSC) data. By understanding the causality behind its supramolecular self-assembly and executing self-validating thermal analysis protocols, researchers can accurately benchmark and optimize polymer crystallization kinetics.

Mechanistic Grounding: Why Trisamides Outperform Traditional Agents

To evaluate a nucleating agent's performance, one must first understand the thermodynamic mechanisms driving its efficiency. Traditional nucleating agents, such as sodium benzoate, rely on standard heterogeneous particulate nucleation. Sorbitol derivatives (like DMDBS) improve upon this by forming fibrillar networks, but they often require relatively high loading concentrations (0.2 wt% or more) to achieve optimal clarity.

In contrast, 1,3,5-tris(2,2-dimethylpropionylamino)benzene operates via a highly efficient supramolecular self-assembly mechanism[3].

  • Dissolution & Self-Assembly: The additive completely dissolves in the polymer melt. Upon cooling, it self-assembles into supramolecular nano-objects driven by triple helical NH---OC hydrogen bond networks and π-stacking[3][4].

  • Crystallographic Precision: These nano-objects crystallize in an orthorhombic metric (space group P21​21​21​ ) with lattice parameters of a=14.91 Å, b=24.05 Å, and c=6.80 Å[5][6].

  • Epitaxial Matching: The c-axis dimension (~6.80 Å) of the resulting pseudohexagonal rod packing provides near-perfect epitaxial matching with the 31​ helical conformation of the iPP chain[6][7].

This structural synergy drastically lowers the free energy barrier for polymer chain adsorption, allowing crystallization to initiate at significantly higher temperatures and at ultra-low additive concentrations (as low as 0.01 – 0.05 wt%)[2].

Mechanism A 1,3,5-Tris(2,2-dimethylpropionylamino)benzene (Melt Phase) B Supramolecular Self-Assembly (H-bonds & π-stacking) A->B Cooling C Pseudohexagonal Nanofibers (Orthorhombic P212121) B->C Network Formation D Epitaxial Matching (c-axis ~6.8 Å) C->D Surface Interaction E iPP α-Crystal Nucleation (High Tc, Low Haze) D->E Polymer Chain Adsorption

Figure 1: Mechanism of supramolecular self-assembly and epitaxial nucleation of iPP.

Comparative DSC Thermal Analysis

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the thermodynamic advantages of nucleating agents. The primary metrics extracted from DSC curves are the Peak Crystallization Temperature ( Tc​ ) and the Melting Temperature ( Tm​ ) .

A higher Tc​ indicates that the polymer crystallizes earlier during the cooling phase. This translates to faster injection molding cycle times and a higher density of smaller spherulites, which directly reduces light scattering (Haze) and improves optical clarity[2].

Quantitative Performance Comparison

The following table synthesizes typical thermal and optical data comparing neat iPP against formulations nucleated with traditional agents and 1,3,5-tris(2,2-dimethylpropionylamino)benzene.

Polymer SystemNucleating AgentConcentration (wt%) Tc​ (°C) Tm​ (°C)Haze (%)
Neat iPP None0.00~112.0~163.0~40.0
iPP + Sodium Benzoate Sodium Benzoate0.10~122.0~165.0~30.0
iPP + DMDBS Millad 39880.20~124.0~166.0~10.0
iPP + Trisamide 1,3,5-Tris(2,2-dimethylpropionylamino)benzene0.05 ~126.0 ~167.0 < 8.0

Data Interpretation: Despite being used at a fraction of the concentration (0.05 wt%), the trisamide derivative outperforms DMDBS by shifting the Tc​ higher by approximately 2 °C and reducing haze to below 8%[2]. This confirms the superior nucleation density afforded by the pseudohexagonal nanofiber network.

Standardized DSC Experimental Protocol

To ensure reproducibility and scientific integrity, thermal analysis must be conducted using a self-validating protocol. The following workflow is designed to explicitly erase the polymer's thermal history and isolate the thermodynamic influence of the nucleating agent[8][9].

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 to 7.0 mg of the compounded polymer sample into a standard aluminum DSC pan and seal it hermetically. Causality: Maintaining a consistent, low sample mass prevents thermal lag and ensures a uniform temperature gradient across the specimen.

  • First Heating Cycle (Thermal History Erasure): Heat the sample from 50 °C to 200 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Hold isothermally at 200 °C for 5 minutes. Causality: This step is critical. It completely melts the iPP crystalline fractions and ensures the trisamide nucleating agent is fully dissolved into an isotropic melt, erasing any prior mechanical or thermal stress history[9].

  • Controlled Cooling Cycle (Crystallization Kinetics): Cool the sample from 200 °C down to 50 °C at a strictly controlled rate of 10 °C/min. Causality: This cycle captures the exothermic crystallization peak. The apex of this exotherm is recorded as Tc​ . The onset temperature and the width of the peak provide insights into the overall crystallization rate and size distribution of the spherulites.

  • Second Heating Cycle (Melting Behavior): Heat the sample again from 50 °C to 200 °C at 10 °C/min. Causality: This captures the endothermic melting peak ( Tm​ ) of the newly formed, nucleator-controlled crystalline morphology. The enthalpy of melting ( ΔHm​ ) is integrated to calculate the overall degree of crystallinity ( Xc​ ).

DSC_Protocol S1 Step 1: Sample Prep Weigh 5-7 mg into Al pan Seal hermetically S2 Step 2: First Heating Heat to 200°C at 10°C/min Hold 5 min (Erase thermal history) S1->S2 S3 Step 3: Controlled Cooling Cool to 50°C at 10°C/min Record Tc (Exotherm) S2->S3 Ensures uniform melt state S4 Step 4: Second Heating Heat to 200°C at 10°C/min Record Tm (Endotherm) S3->S4 Captures nucleation kinetics S5 Step 5: Data Analysis Integrate peaks for ΔHc, ΔHm Calculate crystallinity (Xc) S4->S5

Figure 2: Standardized DSC thermal analysis workflow for nucleated polymer systems.

Conclusion & Formulation Strategy

For drug development professionals and materials scientists designing advanced packaging or medical-grade plastics, the choice of nucleating agent dictates the final physical properties of the polymer. DSC thermal analysis definitively proves that 1,3,5-tris(2,2-dimethylpropionylamino)benzene provides a superior thermodynamic pathway for iPP crystallization. By leveraging its unique epitaxial matching and self-assembling nanofiber network, formulators can achieve higher crystallization temperatures, faster processing times, and unmatched optical clarity at ultra-low additive concentrations.

References

  • Crystal Structure of a Highly Efficient Clarifying Agent for Isotactic Polypropylene Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Methyl Addition and Side-Chain Engineering on XT386 Lead to the Discovery of a 2,4,6-Triaminotoluene-Derived Nucleating Agent for Polypropylene Source: ACS Applied Polymer Materials URL:[Link]

  • US7790793B2 - Amide nucleating agent compositions Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Handling

Advanced Handling, PPE, and Operational Logistics for 1,3,5-Tris(2,2-dimethylpropionylamino)benzene

Introduction and Mechanistic Context 1,3,5-Tris(2,2-dimethylpropionylamino)benzene (CAS No. 745070-61-5), also known as 1,3,5-tris(2,2-dimethylpropanamido)benzene or simply a benzene-1,3,5-trisamide (BTA) derivative, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

1,3,5-Tris(2,2-dimethylpropionylamino)benzene (CAS No. 745070-61-5), also known as 1,3,5-tris(2,2-dimethylpropanamido)benzene or simply a benzene-1,3,5-trisamide (BTA) derivative, is a highly efficient supramolecular nucleating and clarifying agent primarily used for isotactic polypropylene (i-PP)[1][2].

Understanding its crystalline behavior is critical for establishing safe handling procedures. The molecule crystallizes in an orthorhombic metric and arranges into a pseudohexagonal rod packing driven by medium-strong hydrogen bonds and π-stacking[2]. Because it is designed to self-assemble into supramolecular nanofibers in polymer melts upon cooling[3], the raw material is typically handled as a fine, highly crystalline powder. This physical state presents specific inhalation and dust-combustion risks, necessitating rigorous Personal Protective Equipment (PPE) and operational controls.

Risk Assessment and PPE Causality Matrix

When handling this BTA derivative, standard laboratory safety must be elevated to account for its fine particulate nature and its tendency to form supramolecular aggregates[4]. The following table outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.The compound forms micro- and nanofibers[5]. Inhalation of fine crystalline dust can cause mechanical irritation to the respiratory tract.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents dermal sensitization. Nitrile provides an effective barrier against fine organic powders and prevents moisture from inducing premature localized aggregation.
Eye Protection Snug-fitting chemical safety goggles.Prevents fine crystalline dust from entering the ocular cavity, avoiding mechanical abrasion of the cornea.
Body Protection Anti-static lab coat or Tyvek suit.The powder's high surface area and crystalline nature can generate static charge during transfer, posing a mild deflagration risk if suspended in air.

Operational Workflow: Handling and Melt-Compounding

To ensure both operator safety and experimental integrity when incorporating 1,3,5-Tris(2,2-dimethylpropionylamino)benzene into polymer matrices (such as i-PP or PBT), follow this self-validating protocol.

Step-by-Step Methodology
  • Environmental Preparation: Ensure the workspace is equipped with a certified Class II Type A2 Biological Safety Cabinet (BSC) or a highly efficient chemical fume hood. Verify that the local exhaust ventilation (LEV) is active.

  • Static Mitigation: Ground all weighing equipment. Use an anti-static bar (ionizer) near the analytical balance to neutralize static charges on the powder and the weighing boats.

  • Weighing: Using a grounded, anti-static stainless steel spatula, carefully transfer the required mass (typically <0.02 wt% to 0.08 wt% for polymer nucleation[3]) into a tared, conductive weighing vessel.

  • Pre-dispersion (Dry Blending): Transfer the weighed BTA derivative into a sealed container with the base polymer powder. Tumble-blend to ensure homogeneous distribution and to bind the fine BTA dust to the larger polymer particles, effectively neutralizing the inhalation hazard.

  • Melt Compounding: Transfer the pre-blend to a twin-screw extruder. Ensure the feed throat is equipped with local exhaust extraction to capture any volatilized material or residual dust as the mixture is heated to the polymer's processing temperature (typically 200°C–240°C for i-PP).

Process Visualization

G A 1. PPE & Static Mitigation Don N95, Nitrile, Anti-static Coat; Activate Ionizer B 2. Weighing (Fume Hood) Use anti-static spatulas to prevent dust dispersion A->B C 3. Pre-dispersion Dry-blend with polymer matrix (Neutralizes dust hazard) B->C D 4. Melt Compounding Extrusion above 200°C Ensure local exhaust ventilation C->D E 5. Cleanup & Disposal HEPA vacuuming, incinerate solid waste D->E

Figure 1: Safe operational workflow for handling and compounding 1,3,5-Tris(2,2-dimethylpropionylamino)benzene.

Spill Response and Disposal Plan

Because the compound self-assembles into robust networks[5], improper disposal down aqueous drains can lead to localized precipitation and blockages.

  • Spill Response: Do not dry-sweep. Dry sweeping aerosolizes the crystalline powder. Instead, use a HEPA-filtered vacuum cleaner dedicated to chemical powders. If a vacuum is unavailable, gently mist the spill with a compatible non-solvent (e.g., water with a mild surfactant) to suppress dust, then collect using damp, absorbent pads.

  • Decontamination: Wipe down all surfaces with a damp cloth followed by an isopropanol wipe to remove residual organic films.

  • Disposal: Place all collected powder, contaminated PPE, and cleanup materials into a sealed, chemically resistant bag. Dispose of as hazardous solid waste via high-temperature incineration in accordance with local environmental regulations[1]. Do not flush down the sink.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(2,2-dimethylpropionylamino)benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(2,2-dimethylpropionylamino)benzene
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